Product packaging for Ethyl tiglate(Cat. No.:CAS No. 5837-78-5)

Ethyl tiglate

Cat. No.: B033459
CAS No.: 5837-78-5
M. Wt: 128.17 g/mol
InChI Key: OAPHLAAOJMTMLY-GQCTYLIASA-N
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Description

Ethyl tiglate (ethyl (E)-2-methylbut-2-enoate) is an unsaturated ester of significant interest in research, primarily within the fields of flavor and fragrance chemistry and organic synthesis. Its key value lies in its strong, fruity odor, reminiscent of ripe apples and other fruits, making it a crucial reference standard and a model compound for studying structure-odor relationships and developing novel synthetic flavorants. For researchers in organic chemistry, this compound serves as a versatile building block and a Michael acceptor due to the electrophilic nature of its α,β-unsaturated carbonyl system. This reactivity allows for nucleophilic additions and cyclization reactions, facilitating the synthesis of more complex molecules. In biochemical and ecological studies, it is investigated as a component of insect pheromones and plant volatiles, aiding in the understanding of chemical communication in nature. This product is provided as a high-purity reagent to ensure reliable and reproducible results in these advanced research applications. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B033459 Ethyl tiglate CAS No. 5837-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
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InChI Key

OAPHLAAOJMTMLY-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C
Source PubChem
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Isomeric SMILES

CCOC(=O)/C(=C/C)/C
Source PubChem
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Molecular Formula

C7H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID8047688
Record name Ethyl tiglate
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Molecular Weight

128.17 g/mol
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Physical Description

Colourless liquid; Warm-ethereal fruity aroma
Record name (E)-Ethyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
Record name Ethyl tiglate
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Solubility

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl tiglate
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Record name (E)-Ethyl tiglate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.907-0.916
Record name (E)-Ethyl tiglate
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CAS No.

5837-78-5, 55514-48-2
Record name Ethyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)-
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Record name Ethyl tiglate
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Record name Ethyl 2-methylcrotonate
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Record name Ethyl 2-methyl-2-butenoate
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Record name ETHYL TIGLATE
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Record name Ethyl tiglate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Sources of Ethyl Tiglate

Abstract

This compound ((2E)-ethyl 2-methylbut-2-enoate) is a volatile organic compound recognized for its characteristic sweet, fruity, and slightly green aroma. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the sourcing and characterization of this natural product. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, including fruits, essential oils, and microbial fermentations. Its presence contributes to the characteristic aroma profiles of these materials.

Fruits

This compound has been identified as a volatile component in several fruits, contributing to their complex aromas. These include:

  • Apple (Malus domestica) : this compound is a known constituent of apple volatiles.[1]

  • Pineapple (Ananas comosus) : This tropical fruit's aroma profile includes this compound.

  • Strawberry (Fragaria × ananassa) : Found among the numerous volatile esters that make up the characteristic strawberry aroma.

  • Grapes (Vitis vinifera) : this compound has been reported in various grape species.

  • Durian (Durio zibethinus) : This fruit, known for its strong and unique odor, contains this compound as one of its many volatile compounds.[2]

  • Starfruit (Averrhoa carambola) : Identified as a volatile component in starfruit.[3][4]

  • Naranjilla (Solanum quitoense) : This fruit, with a flavor often described as a combination of rhubarb and lime, also contains this compound.[5][6][7]

Essential Oils
  • Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is a significant natural source of this compound.[8][9][10][11]

Microbial Sources
  • Saprochaete suaveolens : This yeast is capable of producing this compound through the metabolism of the amino acid isoleucine.[12][13][14]

Quantitative Data

The concentration of this compound varies significantly depending on the source, cultivar, ripeness, and processing methods. The following tables summarize the available quantitative data.

Natural SourcePlant Part/MatrixConcentration/Relative AbundanceReference
Pelargonium graveolensEssential Oil1.90%[8]
Pelargonium graveolensEssential Oil1.1%[9]
Pelargonium graveolensEssential Oil2.27% (Geranyl tiglate)
Pelargonium graveolensEssential Oil4.99% (Geranyl tiglate)[10]
Pelargonium graveolensEssential Oil2.38% (Geranyl tiglate), 2.53% (Phenylthis compound)[11]
Durio zibethinus (Durian)Fresh Pulp1.01% (relative peak area)[15]
Durio zibethinus (Durian)Fermented Pulp2.88% (relative peak area)[15]

Note: Data for many fruits is qualitative, confirming the presence of this compound without specifying absolute concentrations. The data for durian is presented as a percentage of the total volatile peak area and not as an absolute concentration.

Biosynthesis of this compound

The biosynthesis of this compound originates from the metabolism of branched-chain amino acids, particularly isoleucine.

Biosynthesis in Saprochaete suaveolens

In the yeast Saprochaete suaveolens, the biosynthetic pathway of this compound is well-characterized and proceeds via the β-oxidation of isoleucine.[12][13][14] This pathway is initiated by the conversion of isoleucine to its corresponding α-keto acid, which is then transformed into tiglyl-CoA. Tiglyl-CoA subsequently undergoes esterification with ethanol (B145695) to yield this compound.

G cluster_0 Mitochondrion cluster_1 Cytosol Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transaminase Tiglyl_CoA Tiglyl-CoA alpha_keto_acid->Tiglyl_CoA β-Oxidation Pathway Ethyl_Tiglate This compound Tiglyl_CoA->Ethyl_Tiglate Alcohol Acyltransferase Ethanol Ethanol Ethanol->Ethyl_Tiglate

Biosynthesis of this compound in Saprochaete suaveolens.
Proposed Biosynthesis in Plants

In plants, the biosynthesis of this compound is also believed to originate from isoleucine.[16][17][18] While the complete pathway has not been as definitively elucidated as in yeast, it is hypothesized to follow a similar sequence of enzymatic reactions, starting with the conversion of isoleucine to branched-chain α-keto acids.[16] These intermediates can then be converted to their corresponding acyl-CoAs, which are subsequently esterified with ethanol.

G Isoleucine Isoleucine alpha_keto_acid Branched-Chain α-Keto Acid Isoleucine->alpha_keto_acid Branched-Chain Aminotransferase Acyl_CoA Branched-Chain Acyl-CoA Intermediate (e.g., Tiglyl-CoA) alpha_keto_acid->Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Ethyl_Tiglate This compound Acyl_CoA->Ethyl_Tiglate Alcohol Acyltransferase Ethanol Ethanol Ethanol->Ethyl_Tiglate

Proposed biosynthesis of this compound in plants.

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve techniques optimized for volatile organic compounds.

General Experimental Workflow

A general workflow for the analysis of this compound from a natural source involves sample preparation, extraction of volatile compounds, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

G Start Sample Collection (e.g., Fruit, Leaves) Prep Sample Preparation (Homogenization, Grinding) Start->Prep Extraction Extraction of Volatiles (HS-SPME or Hydrodistillation) Prep->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Compound Identification (Mass Spectra Library, Retention Index) Analysis->Identification Quantification Quantification (Internal/External Standards) Identification->Quantification End Data Reporting Quantification->End

General experimental workflow for this compound analysis.
Extraction of Volatiles from Fruits (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

  • Sample Preparation :

    • Homogenize a known weight of the fresh fruit pulp (e.g., 5 g) in a blender.

    • Transfer the homogenate to a headspace vial (e.g., 20 mL).

    • Add a saturated solution of NaCl to enhance the release of volatiles.

    • Add a known amount of an internal standard (e.g., ethyl nonanoate) for quantification.

  • HS-SPME Procedure :

    • Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

  • GC-MS Analysis :

    • Desorb the extracted analytes from the SPME fiber in the hot inlet of a gas chromatograph (e.g., at 250 °C for 5 min).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program to elute the compounds, for example: start at 40 °C for 2 min, ramp to 240 °C at 5 °C/min, and hold for 5 min.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., 70 eV).

    • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

Extraction of Essential Oil from Pelargonium graveolens

Hydrodistillation is the standard method for extracting essential oils from plant materials.

  • Sample Preparation :

    • Air-dry the leaves of Pelargonium graveolens.

    • Subject a known amount of the dried leaves (e.g., 100 g) to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

  • Essential Oil Analysis :

    • Collect the essential oil and dry it over anhydrous sodium sulfate.

    • Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the diluted essential oil by GC-MS using similar conditions as described in the HS-SPME protocol.

    • Quantify the relative percentage of this compound by peak area normalization.

Conclusion

This compound is a naturally occurring ester found in a range of fruits and in the essential oil of Pelargonium graveolens. Its biosynthesis primarily stems from the metabolism of isoleucine. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and reliable means for the extraction, identification, and quantification of this compound in these natural matrices. Further research is warranted to determine the absolute concentrations of this compound in various fruits and to fully elucidate the regulatory mechanisms of its biosynthetic pathway in plants. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Synthesis of Ethyl Tiglate from Tiglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl tiglate from tiglic acid via Fischer-Speier esterification. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed for a technical audience in research and development.

Introduction

This compound, systematically known as ethyl (E)-2-methylbut-2-enoate, is an unsaturated ester with a characteristic fruity aroma.[1][2] It is found naturally in various fruits and is utilized as a flavoring and fragrance agent.[3][4] In the context of drug development and organic synthesis, this compound can serve as a valuable building block or intermediate. The most common and direct method for its preparation is the acid-catalyzed esterification of tiglic acid with ethanol (B145695).[2][5][6] This process, known as the Fischer-Speier esterification, is an equilibrium-driven reaction that is both efficient and scalable.[7][8]

Reaction Scheme: Fischer-Speier Esterification

The synthesis involves the reaction of tiglic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce this compound and water.[3][5]

Tiglic Acid + Ethanol ⇌ this compound + Water

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive alcohol) is used, and/or the water produced is removed.[7][9]

Quantitative Data

The physical and spectroscopic properties of the reactants and the final product are summarized below for reference.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 25°C)Refractive Index (n20/D)
Tiglic AcidC₅H₈O₂100.12198.5~1.062-
EthanolC₂H₆O46.0778.370.7891.361
This compoundC₇H₁₂O₂128.17154-1560.9231.435

Data sourced from[1][3][10].

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks / Shifts
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 6.8-6.9 (q, 1H), 4.1-4.3 (q, 2H), 1.8-1.9 (s, 3H), 1.7-1.8 (d, 3H), 1.2-1.4 (t, 3H)
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 168.09, 136.76, 128.96, 60.35, 14.35, 14.27, 12.01
IR (Infrared) (liquid film)ν (cm⁻¹): ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1150 (C-O)
Mass Spec (MS) m/z: 128 (M+), 113, 83, 55

Spectroscopic data is compiled from publicly available spectral databases.

Detailed Experimental Protocol

This protocol is a representative procedure for the Fischer esterification of tiglic acid.

Materials and Reagents:

  • Tiglic acid (1.0 eq)

  • Absolute Ethanol (used in excess as solvent/reactant)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for final purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tiglic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[6] Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).[11] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).[11][12]

    • Water.

    • Saturated brine solution to aid in the removal of water.[6][11]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11] Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.[11]

  • Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure to yield a colorless liquid.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Reactants (Tiglic Acid, Ethanol) Catalyst 2. Add Catalyst (H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Quench 4. Quench (Add Water) Reflux->Quench Cool Extract 5. Extract (Organic Solvent) Quench->Extract Wash 6. Wash (NaHCO₃, Brine) Extract->Wash Dry 7. Dry (Na₂SO₄) Wash->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 9. Purify (Distillation) Concentrate->Purify Analyze 10. Characterize (NMR, IR, MS) Purify->Analyze

Caption: Workflow for the synthesis of this compound from tiglic acid.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethanol and diethyl ether are flammable liquids. Ensure that heating is performed using a heating mantle and that no open flames are present.[3]

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Vent the separatory funnel frequently.[12]

  • All procedures should be carried out in a well-ventilated laboratory or fume hood.

References

An In-depth Technical Guide to Ethyl Tiglate (CAS 5837-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl tiglate (CAS 5837-78-5), a fatty acid ester with applications in the fragrance and flavor industries and potential for further scientific investigation. The document details its chemical and physical properties, synthesis, biological significance, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

This compound, systematically named ethyl (2E)-2-methylbut-2-enoate, is an unsaturated ester characterized by a fruity, sweet aroma.[1][2] It is a colorless to pale yellow liquid that is largely insoluble in water but soluble in organic solvents.[3]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 5837-78-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [4]
Appearance Colorless to pale yellow liquid
Odor Fruity, caramel, sweet, with earthy undertones[3][5]
Boiling Point 154-156 °C[5]
Density 0.923 g/mL at 25 °C[5]
Refractive Index n20/D 1.435[5]
Flash Point 44 °C[5]
Water Solubility Insoluble/Slightly soluble[3][6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.88 (q, 1H)[4]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09[4]
Mass Spectrum (EI) Major m/z fragments: 55, 83, 99, 113, 128[2]
Infrared Spectrum Major peaks corresponding to C=O (ester) and C=C bonds[2]

Synthesis of this compound

This compound is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of tiglic acid with ethanol (B145695).[7] An alternative, though less common, synthetic route involves the reaction of bromo methylethyl acetic acid ethyl ester with dimethylaniline.[7]

This protocol is a generalized procedure based on standard Fischer esterification methods.[8][9][10]

Materials:

  • Tiglic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tiglic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The data should be consistent with the values presented in Table 2.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Tiglic Acid Tiglic Acid Reflux Reflux Tiglic Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H2SO4 H2SO4->Reflux catalyst Extraction Extraction Reflux->Extraction Cool & add H2O/Ether Washing Washing Extraction->Washing with NaHCO3/Brine Drying Drying Washing->Drying with Na2SO4 Distillation Distillation Drying->Distillation Filter & Concentrate Characterization Characterization Distillation->Characterization Purified this compound

A generalized workflow for the synthesis of this compound.

Biological Significance and Applications

This compound is primarily utilized in the flavor and fragrance industries for its characteristic fruity and sweet aroma.[1] It is a component of some fruit essences and is used in the formulation of perfumes and flavorings.[2]

In the yeast Saprochaete suaveolens, this compound is produced through the catabolism of the amino acid isoleucine.[11] This biotransformation proceeds via a β-oxidation pathway, which generates tiglyl-CoA as an intermediate that is subsequently esterified to this compound.[11]

Yeast_Metabolism Isoleucine Isoleucine BetaOxidation β-Oxidation Pathway Isoleucine->BetaOxidation TiglylCoA Tiglyl-CoA BetaOxidation->TiglylCoA Esterification Esterification TiglylCoA->Esterification EthylTiglate This compound Esterification->EthylTiglate Ethanol Ethanol Ethanol->Esterification

Biosynthesis of this compound in Saprochaete suaveolens.

While direct evidence for the anti-inflammatory activity of this compound is limited, some reports suggest that extracts of plants containing various esters, such as Pelargonium graveolens, possess anti-inflammatory properties.[12][13] Furthermore, other fatty acid esters, like ethyl palmitate, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[14] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Another relevant pathway is the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress and has crosstalk with inflammatory pathways.[6][15]

Based on these related compounds, a hypothetical mechanism for the anti-inflammatory action of this compound could involve the inhibition of the NF-κB pathway and/or the activation of the Nrf2 pathway. Further research is required to validate this hypothesis.

Hypothetical_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription EthylTiglate This compound (Hypothesized) EthylTiglate->IKK inhibits? EthylTiglate->NFkB inhibits?

A hypothetical anti-inflammatory mechanism for this compound.

This compound serves as a precursor in the synthesis of other organic molecules. Notably, it is used in the synthesis of grandisol (B1216609) and fraganol, which are natural products with applications in the fragrance industry.[3][4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

Table 3: Safety and Handling Information for this compound

PrecautionRecommendationReference(s)
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from ignition sources.[1]
Handling Use in a well-ventilated area or under a fume hood. Wear protective gloves and safety goggles.[1]
Spill Response Absorb spills with an inert material and dispose of in accordance with local regulations.[1]

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized ester with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical and physical properties are well-documented. While its biological activities are not extensively studied, its metabolic pathway in yeast is understood, and there is speculative potential for anti-inflammatory effects based on related compounds. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the properties and potential applications of this compound. Further investigation into its pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl Tiglate

This technical guide provides a comprehensive overview of the core physical properties of this compound, an unsaturated ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details quantitative physical data, standardized experimental protocols for property determination, and a visual representation of its synthesis pathway.

Introduction to this compound

This compound, systematically known as ethyl (2E)-2-methylbut-2-enoate, is a fatty acid ester naturally found in fruits like apples and durian.[1] It is recognized by its characteristic fruity, sweet aroma and is utilized as a flavoring agent and fragrance compound.[2][3] In research contexts, particularly in drug development and metabolomics, understanding its physical and chemical properties is crucial for formulation, synthesis, and biological interaction studies. Chemically, it is the ethyl ester of tiglic acid, an α,β-unsaturated carboxylic acid.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for laboratory handling, safety protocols, and analytical method development.

PropertyValueSource(s)
IUPAC Name ethyl (E)-2-methylbut-2-enoate[4]
Synonyms Ethyl trans-2-methyl-2-butenoate, Tiglic acid ethyl ester[2][4]
CAS Number 5837-78-5[2][4]
Molecular Formula C₇H₁₂O₂[2][4]
Molecular Weight 128.17 g/mol [2][4][5]
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 154-156 °C @ 760 mmHg[2][4][5][7][8]
155-157 °C @ 760 mmHg[6]
55-57 °C @ 15 mmHg[7]
Density 0.923 g/mL @ 25 °C[1][5]
0.920 g/mL[6]
Refractive Index n20/D 1.435[1][5]
1.430 to 1.439 @ 20 °C[7]
Flash Point 44 °C (111.2 °F)[6]
Vapor Pressure 4.269 mmHg @ 25 °C (estimated)[7]
Solubility Sparingly soluble in water, soluble in organic solvents[3][4][8]

Experimental Protocol: Boiling Point Determination

The boiling point is a critical physical constant for characterizing and assessing the purity of a liquid substance. The following protocol details the micro-reflux method, suitable for small sample volumes.

Objective: To accurately determine the boiling point of a liquid sample (e.g., this compound) at atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath on a hot plate stirrer

  • Small round-bottom flask (10-25 mL) or a test tube (150 mm)

  • Micro-condenser or a cold finger

  • Thermometer (-10 to 200 °C range)

  • Clamps and stand

  • Boiling chips or a small magnetic stir bar

  • Pasteur pipette

Procedure:

  • Sample Preparation: Place approximately 0.5-1.0 mL of the liquid sample into the test tube or round-bottom flask using a Pasteur pipette. Add a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[9]

  • Apparatus Assembly:

    • Clamp the test tube or flask securely within the heating block or oil bath.

    • Position a thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[9] This ensures the temperature of the vapor, not the superheated liquid, is measured.

    • If using a condenser, attach it vertically to the flask.

  • Heating and Observation:

    • Turn on the stirrer to gently agitate the liquid.

    • Begin heating the apparatus gradually.

    • Observe the sample as it begins to boil and its vapor starts to condense on the cooler surfaces above the liquid. A "reflux ring" — a visible ring of condensing liquid — will form on the walls of the glass.[9]

  • Temperature Measurement:

    • Adjust the thermometer's position so that the top of the bulb is level with the bottom of the reflux ring.

    • Continue gentle heating. The temperature reading on the thermometer will rise and then stabilize as the liquid actively refluxes.

    • Record the stable temperature as the boiling point. The temperature should remain constant as long as both liquid and vapor phases are present.

  • Post-Measurement:

    • Turn off the heat source and allow the apparatus to cool completely before disassembling.

    • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Synthesis Pathway Visualization

This compound is commonly synthesized via the direct esterification of tiglic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

G cluster_reactants Reactants cluster_products Products Tiglic_Acid Tiglic Acid (2-methylbut-2-enoic acid) Process + Tiglic_Acid->Process Ethanol Ethanol Ethanol->Process Ethyl_Tiglate This compound Water Water Catalyst H₂SO₄ (catalyst) Catalyst->Process Heat Process->Ethyl_Tiglate Esterification Process->Water

Caption: Fischer esterification pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Tiglate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl tiglate, a key fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, by providing essential data on solubility, experimental protocols for its determination, and visualizations of relevant workflows.

Introduction to this compound

This compound, also known as ethyl (E)-2-methyl-2-butenoate, is an organic ester with the chemical formula C₇H₁₂O₂. It is a colorless liquid with a characteristic fruity aroma. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 154-156 °C[3]
Density 0.923 g/mL at 25 °C[3]
Refractive Index n20/D 1.435[3]
Water Solubility Slightly soluble (estimated at 1289 mg/L at 25 °C)[4]

Solubility of this compound in Organic Solvents

Table 2: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityRationale/Supporting Data
Methanol Polar ProticMiscibleShort-chain esters are generally soluble in alcohols.[8]
Ethanol Polar ProticMiscibleEthyl acetate (B1210297) is miscible with ethanol, suggesting similar behavior for this compound.[6]
Isopropanol Polar ProticMiscibleGeneral solubility of esters in alcohols.[8]
Acetone Polar AproticMiscibleEthyl acetate is miscible with acetone.[6]
Ethyl Acetate Polar AproticMiscible"Like dissolves like" principle; self-miscibility is expected.
Hexane NonpolarSoluble/MiscibleEthyl acetate is soluble in hexane, indicating solubility of similar esters in nonpolar solvents.[9]

It is important to note that while "miscible" is a strong indicator of high solubility, for critical applications, experimental determination of the precise solubility limit is recommended.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.[9] This protocol is consistent with guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[7]

3.1. Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of this compound in the resulting saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a suitable detector.

3.3. Procedure

  • Preparation of the Test System:

    • Add a measured volume of the organic solvent to several vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. A visual excess of the solute should be present at the end of the equilibration period.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated GC or HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.4. Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow A Preparation of Test System (Solvent + Excess this compound) B Equilibration (Constant Temperature Shaking) A->B 24-48 hours C Phase Separation (Settling and/or Centrifugation) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Sample Dilution D->E F Analytical Quantification (GC or HPLC) E->F G Data Analysis & Calculation (Solubility Determination) F->G

Figure 1: Shake-Flask Solubility Determination Workflow

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the desired solvent.

G Figure 2: Solvent Selection Logic cluster_0 Figure 2: Solvent Selection Logic cluster_1 Figure 2: Solvent Selection Logic cluster_2 Figure 2: Solvent Selection Logic cluster_3 Figure 2: Solvent Selection Logic cluster_4 Figure 2: Solvent Selection Logic A Start: Characterize Solute (this compound - Moderately Polar) B Desired Solvent Polarity? A->B C Nonpolar B->C Low D Polar Aprotic B->D Intermediate E Polar Protic B->E High F Select Solvent: Hexane, Toluene C->F G Select Solvent: Acetone, Ethyl Acetate D->G H Select Solvent: Methanol, Ethanol E->H

Figure 2: Solvent Selection Logic

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While specific quantitative data remains elusive in the public domain, the qualitative data and information on analogous compounds strongly suggest that this compound is readily soluble in common polar and nonpolar organic solvents. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. The visualizations of the experimental workflow and solvent selection logic aim to provide clear and actionable guidance for laboratory practice. For critical applications in drug development and other scientific research, empirical determination of solubility is strongly recommended.

References

Ethyl Tiglate: A Technical Guide to Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tiglate ((2E)-2-methyl-2-butenoate) is a fatty acid ester, a class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.[1][2][3] It is a volatile compound naturally found in various fruits, such as apples and Asian pears, and is a component of the essential oils of plants like Pelargonium graveolens (rose geranium).[3][4][5] Characterized by a sweet, fruity, and slightly green aroma, this compound is widely utilized in the flavor and fragrance industries.[4][][7]

Beyond its organoleptic properties, this compound is recognized for its role in fundamental biochemical processes, including lipid metabolism and transport.[1][3] It serves as a nutrient and potential energy source.[1][3] While research into the specific pharmacological activities of this compound is emerging, significant attention has been directed towards a structurally related, more complex natural product, tigilanol tiglate (also known as EBC-46), for its potent anticancer properties.[8][9][10] This guide will delineate the known biological functions of this compound and provide an in-depth analysis of the mechanisms elucidated for tigilanol tiglate, offering valuable insights for drug discovery and development.

Biological Roles and Metabolic Pathways

This compound is classified as a fatty acid ester and participates in several metabolic processes.[1][2] It is considered an endogenous compound in some organisms and is involved in fatty acid metabolism.[1][3]

Biosynthesis

In certain yeasts, such as Saprochaete suaveolens, this compound is produced via the catabolism of the branched-chain amino acid isoleucine.[11] Unlike the classical Ehrlich pathway, this process occurs through β-oxidation, which generates tiglyl-CoA as a key intermediate that is subsequently esterified to form this compound.[11] This metabolic route is significant for producing a variety of flavor and fragrance compounds.[11]

G Figure 1: this compound Biosynthesis in Saprochaete suaveolens cluster_pathway β-Oxidation Pathway Isoleucine Isoleucine Intermediates Catabolic Intermediates Isoleucine->Intermediates Catabolism TiglylCoA Tiglyl-CoA Intermediates->TiglylCoA EthylTiglate This compound TiglylCoA->EthylTiglate Esterification

Figure 1: Biosynthesis of this compound from Isoleucine in yeast.

Pharmacological Activities and Therapeutic Potential

While this compound itself is being investigated for anti-inflammatory properties, the most profound biological activity within the tiglate ester family has been demonstrated by tigilanol tiglate, a diterpenoid ester currently in clinical development for oncology.[][9]

Anticancer Activity (Tigilanol Tiglate)

Tigilanol tiglate (EBC-46) is a novel small molecule drug candidate for the intratumoral treatment of solid tumors.[10] It exhibits a multi-faceted mechanism of action that results in rapid and highly localized tumor destruction.[10] Clinical and preclinical studies have demonstrated its efficacy against a broad range of cutaneous and subcutaneous tumors, including mast cell tumors, soft tissue sarcomas, and head and neck cancers.[10][12]

Key effects of tigilanol tiglate include:

  • Rapid Oncolysis: Direct killing of cancer cells.[8][10]

  • Vascular Disruption: It increases the permeability of tumor vasculature, leading to hemorrhagic necrosis and tumor ablation.[8][13]

  • Immune Activation: It induces immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway, which stimulates a systemic anti-tumor immune response.[8][10] This can lead to abscopal effects, where non-injected tumors also regress.[10]

  • Wound Healing: Following tumor destruction, tigilanol tiglate promotes a strong wound-healing response with minimal scarring.[10][14]

Anti-inflammatory and Antimicrobial Potential

This compound is being explored for its potential as an anti-inflammatory therapeutic.[] Additionally, essential oils containing tiglate esters have shown antimicrobial activity. For instance, the essential oil of Ceratonia siliqua, which contains phenyl this compound among many other components, demonstrated moderate to strong activity against various bacterial and fungal strains.[] However, direct studies quantifying the specific contribution of this compound to these effects are limited.

Mechanism of Action: The Protein Kinase C (PKC) Signaling Cascade

The primary mechanism of action for tigilanol tiglate is the activation of a specific subset of Protein Kinase C (PKC) isoforms.[8][13] This contrasts with broader PKC activators like phorbol (B1677699) esters. Tigilanol tiglate preferentially activates classical PKC isoforms, particularly PKC-βI and -βII.[9][13][14]

Activation of PKC initiates a signaling cascade that mediates the drug's potent anticancer effects. This includes modulating cell surface proteins, disrupting tumor vasculature, and triggering an inflammatory response. Recent studies have also shown that TT-induced PKC activation leads to the phosphorylation of the MET receptor tyrosine kinase at serine 985 (S985), which results in the subsequent degradation of oncogenic, tyrosine-phosphorylated MET species.[12][14]

G Figure 2: Tigilanol Tiglate Mechanism of Action cluster_membrane Cell Membrane cluster_effects Downstream Effects PKC PKC Isoforms (βI, βII, α, γ) Vascular Tumor Vascular Disruption PKC->Vascular Inflammation Acute Inflammatory Response PKC->Inflammation Oncolysis Direct Tumor Cell Oncolysis PKC->Oncolysis MET_phos MET S985 Phosphorylation PKC->MET_phos MET MET Receptor TT Tigilanol Tiglate (EBC-46) TT->PKC Activates ICD Immunogenic Cell Death (Pyroptosis) Oncolysis->ICD leads to MET_deg p-MET Degradation MET_phos->MET_deg

Figure 2: Signaling pathway of Tigilanol Tiglate via PKC activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of tigilanol tiglate.

Table 1: Preclinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Parameter Result Citation
Complete Response (Single Injection) 75% at 28 days [10]
Complete Response (Two Injections) 88% [10]

| Recurrence-Free Rate (12 months) | 89% of evaluable cases |[10] |

Table 2: Phase I Human Clinical Trial Results (QB46C-H01)

Parameter Patient Cohort (n=22) Citation
Tumors Treated 9 different tumor types [10]
Complete Response (Injected Tumor) 18% (4 patients) [10]
Partial Response 9% (2 patients) [10]
Stable Disease 45% (10 patients) [10]

| Abscopal Response (Non-injected Tumor) | Observed in 2 patients |[10] |

Key Experimental Protocols

In Vitro PKC Translocation Assay

This assay is used to visualize the activation of PKC by compounds like tigilanol tiglate.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are genetically engineered to express a PKC isoform (e.g., PKC-βI) fused with a Green Fluorescent Protein (GFP) tag.

  • Plating: Cells are plated in imaging-suitable dishes (e.g., glass-bottom plates) and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., tigilanol tiglate at 200 nM and 1000 nM) for a short duration (e.g., 5-10 minutes).[9]

  • Imaging: Live-cell imaging is performed using a fluorescence microscope.

  • Analysis: In untreated cells, the PKC-GFP fusion protein is distributed throughout the cytosol. Upon activation by the compound, PKC translocates to the cell membrane. This shift from diffuse cytosolic fluorescence to peripheral membrane fluorescence is quantified as a measure of PKC activation.[9]

Proteomic and Secretome Analysis via Mass Spectrometry

This protocol is used to identify changes in protein expression and secretion from cancer cells following treatment with a compound.

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., H357 head and neck cancer cells) are treated with the test compound (e.g., tigilanol tiglate) or a vehicle control for a specified time.

  • Sample Collection: The conditioned media (secretome) and cell lysates (proteome) are collected.

  • Protein Preparation: Proteins are reduced with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), alkylated with iodoacetamide (B48618) to block cysteine residues, and digested into smaller peptides using an enzyme like trypsin.[12][14]

  • Peptide Labeling: The resulting peptides from different samples are labeled with isobaric tags, such as Tandem Mass Tags (TMT), which allows for multiplexed analysis.[12][14]

  • Mass Spectrometry: The combined, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of identified proteins across the different treatment conditions is determined, revealing which proteins are up- or down-regulated or secreted in response to the drug.

G Figure 3: Experimental Workflow for Secretome Analysis A 1. Cell Culture & Treatment (e.g., H357 cells + TT) B 2. Sample Collection (Conditioned Media) A->B C 3. Protein Digestion (Reduction, Alkylation, Trypsin) B->C D 4. Peptide Labeling (TMT Reagents) C->D E 5. Sample Pooling & Desalting D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Protein Identification & Quantification) F->G

Figure 3: Workflow for analyzing cellular secretome changes.

Conclusion

This compound is a biologically relevant fatty acid ester with established roles in metabolism and significant application in the flavor and fragrance sector. While its specific pharmacological profile is an active area of investigation, the profound anticancer activity of the related molecule, tigilanol tiglate, highlights the therapeutic potential of the tiglate ester chemical class. The mechanism of tigilanol tiglate, centered on specific PKC isoform activation, provides a powerful framework for understanding how these molecules can be harnessed to create potent biological effects, including rapid oncolysis and robust immune activation. For drug development professionals, the clear distinction between the simple ester, this compound, and the complex diterpenoid, tigilanol tiglate, is critical. Future research should focus on elucidating the direct anti-inflammatory and antimicrobial activities of this compound and similar simple esters, while the continued clinical development of tigilanol tiglate offers a promising new modality for the treatment of solid tumors.

References

An In-depth Technical Guide to Ethyl Tiglate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tiglate, systematically known as ethyl (E)-2-methyl-2-butenoate, is an unsaturated ester with a characteristic fruity and slightly sweet aroma. It is found naturally in various fruits such as strawberries, durian, and starfruit.[1] Beyond its role as a flavor and fragrance agent, this compound has garnered interest for its potential biological activities and as a synthetic building block. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthetic protocols, and its biosynthetic pathway.

Discovery and History

The history of this compound is intrinsically linked to its parent carboxylic acid, tiglic acid. The discovery timeline is as follows:

  • 1819: French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated a volatile, crystalline acid from the seeds of Schoenocaulon officinale, a plant commonly known as cevadilla or sabadilla. They named this substance sabadillic acid or cevadic acid.[2]

  • 1865: It was discovered that sabadillic acid was identical to methyl-crotonic acid, a compound previously described by B. F. Duppa and Edward Frankland.[2]

  • 1870: German chemists August Geuther and C. Fröhlich isolated an acid from croton oil, derived from the seeds of Croton tiglium. They named this compound tiglic acid, after the plant's specific name. This was subsequently shown to be the same compound as the previously described methyl-crotonic acid.[2]

The synthesis of this compound itself was made possible through the development of esterification techniques in organic chemistry. One of the earliest and most straightforward methods for producing esters like this compound is the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester synthesis.

One of the early and notable publications detailing the preparation of tiglic acid esters is the 1950 paper by Robert E. Buckles and Gene V. Mock in The Journal of Organic Chemistry, which provided improved methods for the synthesis of both tiglic and angelic acids and their esters.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 5837-78-5[2]
Boiling Point 154-156 °C (at 760 mmHg)[1][4][5]
Density 0.923 g/mL (at 25 °C)[1][5]
Refractive Index (n²⁰/D) 1.435[1][4]
Flash Point 44 °C (closed cup)[4]
Solubility Slightly soluble in water[3]
¹H NMR (90 MHz, CDCl₃) δ (ppm) 1.29 (t, 3H), 1.75 (d, 3H), 1.83 (s, 3H), 4.14 (q, 2H), 6.81 (q, 1H)[2]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm) 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09[2][6]

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer-Speier esterification of tiglic acid with ethanol (B145695) using a strong acid catalyst.

Synthesis of this compound via Fischer-Speier Esterification

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

  • Tiglic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (or diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve tiglic acid in an excess of absolute ethanol (typically 3-5 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid. Repeat the washing until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.

Biosynthesis of this compound

In the yeast Saprochaete suaveolens, this compound is produced via the catabolism of the branched-chain amino acid isoleucine.[7] This pathway involves the β-oxidation of isoleucine, which generates tiglyl-CoA as a key intermediate. The tiglyl-CoA then undergoes esterification with ethanol to form this compound.[7]

Biosynthesis_of_Ethyl_Tiglate Isoleucine Isoleucine beta_Oxidation β-Oxidation Pathway Isoleucine->beta_Oxidation Catabolism Tiglyl_CoA Tiglyl-CoA Esterification Esterification Tiglyl_CoA->Esterification Ethyl_Tiglate This compound Ethanol Ethanol Ethanol->Esterification beta_Oxidation->Tiglyl_CoA Esterification->Ethyl_Tiglate

Caption: Biosynthetic pathway of this compound from isoleucine in Saprochaete suaveolens.

Applications in Research and Drug Development

While this compound itself is primarily used in the flavor and fragrance industry, there is some investigation into its potential as an anti-inflammatory agent.[3]

It is crucial to distinguish this compound from tigilanol tiglate , a structurally more complex natural product diterpenoid that has shown significant promise in cancer therapy and is in clinical trials.[8][9] Tigilanol tiglate is an ester of 12-deoxyphorbol-13-acetate with tiglic acid. The "tiglate" portion of both molecules originates from tiglic acid, but the overall structures and biological activities are vastly different. The synthesis of tigilanol tiglate is a multi-step process starting from phorbol.[8][9]

Conclusion

This compound, a simple unsaturated ester, has a rich history rooted in the early days of natural product chemistry. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. While its primary commercial application is in the flavor and fragrance industry, the study of its biosynthesis and the distinction from the more complex and therapeutically significant tigilanol tiglate are important for researchers in natural products and drug development. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its historical discovery to its synthesis and biological context.

References

Methodological & Application

Synthesis of Ethyl Tiglate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the laboratory synthesis of ethyl tiglate, an important fragrance and flavoring agent also utilized as a versatile intermediate in organic synthesis. The primary method detailed is the Fischer-Speier esterification of tiglic acid with ethanol (B145695), employing a strong acid catalyst. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product. Quantitative data, including reaction yields and spectroscopic information, are presented to guide researchers in achieving successful and reproducible outcomes.

Introduction

This compound, systematically known as ethyl (E)-2-methylbut-2-enoate, is a naturally occurring ester found in various fruits.[1] It possesses a characteristic fruity and caramel-like aroma, leading to its widespread use in the food and cosmetics industries.[1] In the realm of chemical research and drug development, this compound serves as a valuable building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

The most common and straightforward method for the laboratory preparation of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of tiglic acid with ethanol.[2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, it is typically performed using an excess of the alcohol and a strong acid catalyst, such as concentrated sulfuric acid, to drive the equilibrium towards the product side.[3][4]

This document provides a comprehensive guide for the synthesis of this compound, including a detailed experimental protocol, data on expected yields, and characterization information.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via Fischer esterification.

ParameterValueReference
Reactants
Tiglic Acid (molar equivalent)1.0Protocol 1
Ethanol (molar equivalent)>10 (used as solvent)Protocol 1
Sulfuric Acid (catalyst)Catalytic amount[2][3][4]
Reaction Conditions
TemperatureReflux (approx. 78 °C)Protocol 1
Reaction Time2-4 hours[1]
Product Information
ProductThis compound
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point154-156 °C[1]
Density0.923 g/mL at 25 °C
Expected Yield 70-80%Literature precedent
Spectroscopic Data
¹H NMR (CDCl₃, δ in ppm)1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.88 (q, 1H)
¹³C NMR (CDCl₃, δ in ppm)12.0, 14.3, 14.4, 60.4, 129.0, 136.8, 168.1
IR (neat, cm⁻¹)2982, 1712, 1650, 1265, 1100

Experimental Protocol: Fischer-Speier Esterification of Tiglic Acid

This protocol details the synthesis of this compound from tiglic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Tiglic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (for extraction, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (optional, for purification)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tiglic acid in an excess of absolute ethanol. For every 1 mole of tiglic acid, use at least 10 moles of ethanol. The ethanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of tiglic acid). Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature should be approximately the boiling point of ethanol (78 °C). Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution slowly and in portions to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved during neutralization, so vent the separatory funnel frequently.

  • Extraction: Once the gas evolution has ceased, shake the separatory funnel to ensure complete mixing. If two layers form, separate the organic layer. If the product is not clearly separated, extract the aqueous mixture with diethyl ether. Combine the organic layers.

  • Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent (ethanol and any extraction solvent) using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 154-156 °C. Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

The synthesis of this compound via Fischer esterification follows a well-established reaction mechanism. The diagram below illustrates the key steps in this acid-catalyzed process.

Fischer_Esterification TiglicAcid Tiglic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl Intermediate TiglicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol Ethanol Ethanol (R'-OH) Ethanol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O EthylTiglate This compound (R-COOR') ProtonatedEster->EthylTiglate - H⁺ H2O Water (H₂O) H_plus_cat H⁺ (catalyst)

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Tiglic Acid & Ethanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Distillation or Chromatography) SolventRemoval->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for this compound synthesis and purification.

References

Application Note: Quantification of Ethyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl tiglate is an organic ester with a characteristic sweet, fruity, and somewhat earthy aroma. It is a component of various essential oils, including chamomile, and is used as a flavoring and fragrance agent.[1][2] Accurate quantification of this compound is crucial for quality control in the food, beverage, and cosmetics industries, as well as for research in phytochemistry and metabolomics. This application note provides a detailed protocol for the quantitative analysis of this compound in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. Samples containing this compound are prepared and injected into the GC system, where this compound is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion unique to this compound and comparing its response to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound Standard: (≥98% purity)

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)

  • Internal Standard (IS): (Optional but recommended for best accuracy) e.g., Ethyl heptanoate (B1214049) or a suitable deuterated analog.

  • Sample Matrix: The liquid sample to be analyzed (e.g., essential oil, fragrance formulation, beverage).

  • Glassware: Volumetric flasks, pipettes, vials with caps.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following configuration is typical for this type of analysis.[3][4][5]

Instrument/ComponentSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000C Triple Quadrupole MS or equivalent single quadrupole MS
Injector Split/Splitless injector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas Helium (99.999% purity)
Software MassHunter or equivalent software for instrument control, data acquisition, and analysis.

Experimental Protocols

Standard Preparation

a. Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a volumetric flask.

b. Working Standard Solutions: Perform serial dilutions of the primary stock standard with hexane to prepare a series of working standards for the calibration curve. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.[4]

c. Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., ethyl heptanoate) at a concentration of 100 µg/mL in hexane.

Sample Preparation

The sample preparation method will depend on the matrix. For clear liquid samples such as essential oils or fragrance formulations, a simple dilution is often sufficient.[3]

a. Dilution: Accurately dilute a known volume or weight of the sample in hexane to bring the expected concentration of this compound within the range of the calibration curve. For complex matrices, a preliminary screening run may be necessary to determine the appropriate dilution factor.

b. Internal Standard Addition (if used): To each standard, sample, and blank, add a constant amount of the internal standard working solution to achieve a final concentration that gives a good response (e.g., 1 µg/mL).

GC-MS Analysis

a. Instrument Conditions: Set up the GC-MS system with the parameters outlined in the table below. These are typical starting conditions and may require optimization.

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Carrier Gas Flow 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C, hold for 2 min
Ramp: 10 °C/min to 240 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 83 (or another prominent, unique ion from the mass spectrum)
Qualifier Ions m/z 55, 100, 128 (for confirmation)

b. Analysis Sequence: Run a blank (hexane), followed by the calibration standards in increasing order of concentration, and then the prepared samples. It is good practice to run a quality control (QC) sample or a mid-range standard periodically throughout the sequence to monitor instrument performance.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion for this compound (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration of the standards.[4]

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area responses from the calibration curve.

  • Final Concentration: Calculate the final concentration in the original sample by applying the dilution factor used during sample preparation.

Method Validation Data (Typical)

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of esters similar to this compound. These values can be used as a benchmark for method validation.

ParameterTypical Value/RangeReference
Linearity Range 0.1 - 10 µg/mLBased on methods for similar esters[4]
Coefficient of Determination (R²) ≥ 0.998[4]
Limit of Detection (LOD) 0.001 - 0.02 µg/mL[3][6][7]
Limit of Quantification (LOQ) 0.005 - 0.1 µg/mLBased on typical LOD/LOQ ratios[8]
Accuracy (Recovery) 90% - 110%[3][4][6]
Precision (RSD)
- Intra-day≤ 10%[4]
- Inter-day≤ 15%[4]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing stock This compound Stock Standard working_std Working Standards (Calibration Curve) stock->working_std Serial Dilution gcms GC-MS System working_std->gcms Injection sample Original Sample (e.g., Essential Oil) prep_sample Prepared Sample (Diluted) sample->prep_sample Dilution prep_sample->gcms data_acq Data Acquisition (Peak Areas) gcms->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of This compound cal_curve->quant result Final Concentration Report quant->result gcms_process Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI) (Ionization) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Filtering by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal) Mass_Analyzer->Detector Data_System Data System Detector->Data_System

References

Application Note: Analysis of Ethyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the qualitative and quantitative analysis of ethyl tiglate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an unsaturated ester, is a volatile organic compound found in various natural products and is of interest in flavor, fragrance, and pharmaceutical research. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results.

Introduction

This compound ((E)-2-methyl-2-butenoic acid ethyl ester) is a key aroma compound with a characteristic fruity and earthy odor.[1] Its analysis is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development. Gas chromatography coupled with mass spectrometry offers the high sensitivity and selectivity required for the identification and quantification of this compound in complex matrices. This document provides a detailed protocol for its analysis by GC-MS.

Experimental Protocols

Sample Preparation

For analysis, a standard stock solution of this compound should be prepared in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-1, HP-5MS, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1, adjustable based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Scan Mode Full Scan (m/z 40-200) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Quantification m/z 55 (quantifier), 83, 100, 113 (qualifiers)[2][3]

Data Presentation

Qualitative Analysis

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 128 and several key fragment ions.[3][4]

Table 3: Characteristic Mass Fragments of this compound [2][3]

m/zRelative Intensity (%)Proposed Fragment
55100.0[C4H7]+
83~77-84[M-OC2H5]+
29~38-47[C2H5]+
100~23-29[M-C2H4]+
113~22[M-CH3]+
128~20[M]+ (Molecular Ion)
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 55) against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined from this calibration curve.

Table 4: Kovats Retention Indices of this compound [2][5]

Column TypeActive PhaseRetention Index (I)
Standard Non-PolarDB-1923 - 924
Semi-Standard Non-PolarSPB-5939
Semi-Standard Non-PolarHP-5MS938 - 949
Standard Polar-1223 - 1229

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Standard Standard Preparation Dilution Serial Dilution Standard->Dilution Sample Sample Extraction (if needed) Injection GC Injection Sample->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Matching Integration->Identification Quantification Calibration Curve & Quantification Integration->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol and data tables serve as a valuable resource for researchers and scientists in various fields. The provided experimental parameters can be adapted to specific instrumentation and analytical requirements.

References

Application Note: Ethyl Tiglate as a Standard for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and protocols for the use of ethyl tiglate as a chemical standard in analytical applications, particularly in chromatography.

Introduction

This compound (ethyl (2E)-2-methylbut-2-enoate) is a volatile ester naturally found in various fruits, such as strawberries and apples.[1][2] It is recognized for its characteristic fruity and caramel-like aroma.[1][3] In the context of chemical analysis, its stability, high purity, and distinct chromatographic behavior make it an excellent candidate for use as an internal or external standard. This application note outlines the physical and chemical properties of this compound and provides a detailed protocol for its use as an internal standard in the quantitative analysis of a related volatile compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below. This data is essential for its proper handling, storage, and application as an analytical standard.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name ethyl (E)-2-methylbut-2-enoate[4]
Synonyms Ethyl (E)-2-methyl-2-butenoate, Tiglic acid ethyl ester[1][4]
CAS Number 5837-78-5[4]
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 154-156 °C (at 760 mm Hg)[1][4]
Density 0.923 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.435[1][3]
Solubility Slightly soluble in water; soluble in organic solvents[5]
Flash Point 44 °C (111.2 °F)[4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[2][5]

Table 2: Spectroscopic and Chromatographic Data for this compound

Analytical MethodData SummaryReference
¹H NMR (90 MHz, CDCl₃) δ (ppm): 1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.89 (q, 1H)[4]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09[4]
Mass Spectrometry (EI-B) Top 5 Peaks (m/z): 55, 83, 29, 27, 100[4]
Kovats Retention Index Standard non-polar: ~920-924; Standard polar: ~1223-1245[4]

Experimental Protocol: Quantification of Ethyl Crotonate using this compound as an Internal Standard by GC-FID

This protocol describes a hypothetical but representative procedure for the quantification of ethyl crotonate in a reaction mixture using this compound as an internal standard. The choice of this compound is based on its structural similarity to the analyte, ensuring similar behavior during extraction and chromatographic analysis, while being chromatographically resolved.

Materials and Reagents
  • Analyte: Ethyl crotonate (≥99% purity)

  • Internal Standard (IS): this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Sample Matrix: A representative sample of a chemical reaction mixture.

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DCM. This yields a concentration of approximately 10 mg/mL.

  • Analyte Stock Solution (Analyte Stock):

    • Accurately weigh approximately 100 mg of ethyl crotonate into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DCM. This yields a concentration of approximately 10 mg/mL.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks.

    • To each flask, add a constant, known amount of the IS Stock.

    • Dilute to the final volume with DCM.

    • An example calibration series is provided in Table 3.

Table 3: Example Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Analyte Conc. (µg/mL)IS Conc. (µg/mL)
1101001010100
2251001025100
3501001050100
410010010100100
520010010200100
Sample Preparation
  • Accurately weigh approximately 500 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock solution (10 mg/mL).

  • Dilute to the mark with DCM.

  • Mix thoroughly and transfer an aliquot to an autosampler vial for GC-FID analysis.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with FID.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (N₂): 25 mL/min.

Data Analysis and Quantification
  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-FID system.

    • For each standard, calculate the ratio of the peak area of the analyte (ethyl crotonate) to the peak area of the internal standard (this compound).

    • Plot a graph of the analyte/IS peak area ratio (y-axis) versus the analyte concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a valid calibration.

  • Sample Analysis:

    • Inject the prepared sample into the GC-FID system.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram.

    • Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the prepared sample solution.

  • Calculation of Analyte Concentration in the Original Sample:

    • The concentration of the analyte in the original reaction mixture can be calculated using the following formula:

    Concentration (mg/g) = (C_soln * V_flask) / W_sample

    Where:

    • C_soln is the concentration of the analyte in the sample solution (mg/mL) determined from the calibration curve.

    • V_flask is the final volume of the sample preparation (10 mL).

    • W_sample is the weight of the original sample taken (in g).

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the quantification of an analyte using an internal standard and the decision-making process for selecting a suitable internal standard.

G cluster_prep Standard and Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Data Processing and Quantification prep_is Prepare Internal Standard (this compound) Stock prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample prep_analyte Prepare Analyte Stock prep_analyte->prep_cal gc_analysis Inject Standards and Samples into GC-FID prep_cal->gc_analysis prep_sample->gc_analysis get_data Obtain Chromatograms and Peak Areas gc_analysis->get_data calc_ratios Calculate Peak Area Ratios (Analyte/IS) get_data->calc_ratios plot_curve Construct Calibration Curve calc_ratios->plot_curve calc_conc Calculate Analyte Concentration in Sample calc_ratios->calc_conc plot_curve->calc_conc final_result Report Final Result calc_conc->final_result

Caption: Workflow for quantitative analysis using an internal standard.

G start Select Potential Internal Standard q1 High Purity (>98%)? start->q1 q2 Not Present in Original Sample? q1->q2 Yes unsuitable Unsuitable, Select Another Compound q1->unsuitable No q3 Chromatographically Resolved from Analytes? q2->q3 Yes q2->unsuitable No q4 Chemically Inert to Sample Components? q3->q4 Yes q3->unsuitable No q5 Structurally Similar to Analyte? q4->q5 Yes q4->unsuitable No suitable Suitable Internal Standard q5->suitable Yes q5->unsuitable No

Caption: Decision logic for selecting an appropriate internal standard.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It may cause irritation to the eyes, skin, and respiratory tract.[4] Handle with care in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Experimental Use of Ethyl Tiglate in Insect Semiochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.

Introduction: Ethyl tiglate, a volatile organic compound with a characteristic sweet, fruity, and green aroma, has been identified as a significant semiochemical in the interaction between certain orchids and their insect pollinators. While not a classical insect-produced pheromone for intraspecific communication, its role as a potent attractant in an insect-plant relationship makes it a subject of interest for studies on insect behavior, sensory physiology, and the development of novel attractants for pest management. These application notes provide an overview of the known biological activity of this compound and detailed protocols for its experimental use in insect pheromone and semiochemical research.

Biological Context: this compound in Orchid Pollination

Recent studies have elucidated the role of this compound as a key component of the floral scent of orchids in the genus Specklinia. Specifically, a blend of this compound, mthis compound, and isopropyl tiglate has been identified in the floral volatiles of Specklinia pfavii and Specklinia spectabilis. These compounds act as aggregation pheromones for fruit flies of the genus Drosophila, luring them to the flowers. This interaction is a deceptive pollination syndrome, where the orchids mimic the aggregation pheromones of the flies to attract them as pollinators. The flies, including species like Drosophila hydei, are highly sensitive to this blend.[1][2][3]

Quantitative Data from Semiochemical Studies

While extensive quantitative data on the dose-response of various insect species to pure this compound is still an emerging area of research, existing studies provide a basis for experimental design. The following table summarizes key findings.

CompoundInsect SpeciesBiological EffectAnalytical MethodReference
This compound, Mthis compound, Isopropyl tiglate (blend)Drosophila spp. (repleta group)Attraction, Pollinator LuringGas Chromatography-Mass Spectrometry (GC-MS)Karremans et al., 2015[1][2][3]
This compoundDrosophila melanogasterOlfactory Receptor Activation (Or22a)GC-coupled Calcium ImagingMünch and Galizia, 2016[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in insect semiochemical studies.

This protocol is designed to identify and quantify this compound and other volatile compounds from floral sources.

Objective: To extract and analyze the volatile organic compounds from orchid flowers to confirm the presence and relative abundance of this compound.

Materials:

  • Flowering specimens of Specklinia spp. or other plants of interest.

  • Dynamic headspace collection system (e.g., portable air pump, flowmeter).

  • Adsorbent tubes (e.g., filled with Tenax® TA or a similar polymer).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Synthetic standard of this compound.

  • Solvents (e.g., hexane (B92381), dichloromethane).

  • Glass collection chambers or bags.

Procedure:

  • Enclose a flowering inflorescence in a glass chamber or a polyacetate bag.

  • Draw air from the chamber through an adsorbent tube using a portable pump at a flow rate of 100-200 mL/min for 4-8 hours.

  • Simultaneously, collect a sample of ambient air as a control.

  • After collection, elute the trapped volatiles from the adsorbent tube using 200 µL of hexane or dichloromethane.

  • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • Inject a 1 µL aliquot of the sample into the GC-MS.

  • Program the GC oven with a suitable temperature gradient (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min).

  • Identify the compounds in the sample by comparing their mass spectra and retention times with those of the synthetic this compound standard and a mass spectral library.

  • Quantify the amount of this compound by comparing its peak area with a calibration curve generated from the synthetic standard.

This protocol describes how to measure the olfactory response of an insect's antenna to this compound.

Objective: To determine if an insect antenna can detect this compound and to quantify the relative intensity of the response.

Materials:

  • Live insects (e.g., Drosophila melanogaster).

  • Stereomicroscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Ag/AgCl wires.

  • Electrode holder.

  • High-impedance DC amplifier.

  • Data acquisition system (computer with appropriate software).

  • Odor delivery system (e.g., Pasteur pipettes with filter paper).

  • Synthetic this compound.

  • Saline solution (e.g., for Drosophila: 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 4 mM MgCl₂, 10 mM HEPES).[5]

Procedure:

  • Prepare a dilution series of this compound in a suitable solvent (e.g., mineral oil or hexane) from 0.01 ng/µL to 100 ng/µL.

  • Apply 10 µL of each dilution to a piece of filter paper and insert it into a Pasteur pipette.

  • Immobilize an insect (e.g., in a pipette tip with the head exposed) and excise an antenna.

  • Mount the antenna between the recording and reference electrodes filled with saline solution. The basal part of the antenna is connected to the reference electrode and the distal tip to the recording electrode.

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • Introduce a puff of air from a stimulus pipette containing a specific concentration of this compound into the continuous airstream.

  • Record the resulting depolarization of the antennal potential (the EAG response).

  • Present the different concentrations in a randomized order, with a control (solvent only) puff between each stimulus.

  • Measure the amplitude of the EAG responses in millivolts (mV).

  • Normalize the responses by expressing them as a percentage of the response to a standard compound.

This protocol outlines a field experiment to test the attractiveness of this compound to insects.

Objective: To assess the effectiveness of this compound as an attractant for target insects in a natural environment.

Materials:

  • Insect traps (e.g., sticky traps, delta traps, or custom-designed traps for small flies).

  • Lures (e.g., rubber septa, cotton wicks).

  • Synthetic this compound.

  • Solvent (e.g., hexane).

  • Control lures (solvent only).

  • Randomized block experimental design.

Procedure:

  • Select a suitable field site where the target insect population is present.

  • Prepare lures by loading rubber septa with a specific dose of this compound (e.g., 1 mg) dissolved in a solvent. Prepare control lures with solvent only.

  • Set up a randomized block design with multiple replicates (at least 4-5 blocks). In each block, place one trap with the this compound lure and one control trap.

  • Space the traps at least 20 meters apart to avoid interference.

  • Deploy the traps in the field for a set period (e.g., 24-48 hours).

  • After the trapping period, collect the traps and count the number of target insects captured in each trap.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in the number of insects captured between the this compound-baited traps and the control traps.

Visualizations

Experimental_Workflow_for_Floral_Volatile_Analysis cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_identification Identification & Quantification A Enclose Flower in Chamber B Dynamic Headspace Sampling (Pump + Adsorbent Tube) A->B C Solvent Elution of Volatiles B->C D GC-MS Analysis C->D E Compare Mass Spectra & Retention Times D->E F Quantify using Synthetic Standard E->F

Workflow for Floral Volatile Analysis.

EAG_Experimental_Setup cluster_preparation Preparation cluster_data Data Analysis A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Odor Puff (this compound) E Amplify Signal C->E Electrical Connection D->E F Record EAG Response E->F G Measure Response Amplitude (mV) F->G Data Output H Normalize Data G->H

Electroantennography (EAG) Workflow.

Field_Trapping_Bioassay_Logic A Prepare Lures B Treatment Lure (this compound) A->B C Control Lure (Solvent Only) A->C D Set up Randomized Block Design in Field B->D C->D E Deploy Traps D->E F Collect Traps and Count Insects E->F G Statistical Analysis (e.g., t-test) F->G H Conclusion on Attractiveness G->H

Logic Diagram for Field Trapping Bioassay.

References

Unveiling the Bioactive Potential of Ethyl Tiglate: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential bioactivities of ethyl tiglate, a naturally occurring ester found in various plants. While structurally related to the potent anti-cancer agent tigilanol tiglate (EBC-46), the specific biological effects of this compound are less characterized. The following protocols offer detailed methodologies to explore its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

Application Note 1: Assessment of Cytotoxic and Anti-Cancer Activity

Given the oncolytic properties of the related compound tigilanol tiglate, which functions through the activation of Protein Kinase C (PKC) signaling, it is pertinent to investigate the cytotoxic potential of this compound against various cancer cell lines.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5][6][7]

Quantitative Data Summary: Cytotoxicity of this compound
Cell LineCompoundIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer) This compound4875.2
Doxorubicin (Control)481.5
A549 (Lung Cancer) This compound48112.8
Doxorubicin (Control)482.3
HCT116 (Colon Cancer) This compound4898.5
Doxorubicin (Control)481.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound (≥98% purity)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 500 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate (5x10^3 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Wells incubation_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

PKC_Signaling_Pathway Proposed PKC Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ethyl_tiglate This compound pkc Protein Kinase C (PKC) ethyl_tiglate->pkc Activation downstream Downstream Effectors pkc->downstream Phosphorylation apoptosis Apoptosis/Cell Cycle Arrest downstream->apoptosis

Proposed Signaling Pathway for this compound

Application Note 2: Evaluation of Anti-inflammatory Activity

This compound's potential anti-inflammatory properties can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] LPS stimulation of these cells induces an inflammatory response, including the production of pro-inflammatory mediators like NO.

Quantitative Data Summary: Inhibition of Nitric Oxide Production
TreatmentConcentration (µM)Nitric Oxide Production (% of LPS control)
Control -< 1
LPS (1 µg/mL) -100
This compound + LPS 1085.3
5062.1
10041.7
Dexamethasone (10 µM) + LPS 1025.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Nitric Oxide (NO) Assay

Objective: To evaluate the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound (≥98% purity)

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells per well.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (medium only), a positive control (LPS only), and a drug control (e.g., dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.

NO_Assay_Workflow Nitric Oxide (NO) Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells (2x10^5 cells/well) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (1h) incubate_24h_1->pretreat stimulate Stimulate with LPS (1 ug/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A (10 min) collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B (10 min) add_griess_a->add_griess_b read_absorbance Read Absorbance at 540 nm add_griess_b->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite

Nitric Oxide Assay Workflow

Application Note 3: Determination of Antioxidant Activity

The antioxidant capacity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][10] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Quantitative Data Summary: DPPH Radical Scavenging Activity
CompoundIC50 (µg/mL)
This compound 125.6
Ascorbic Acid (Control) 8.2
Trolox (Control) 12.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: DPPH Assay

Objective: To measure the free radical scavenging activity of this compound.

Materials:

  • This compound (≥98% purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (positive controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Assay:

    • Add 100 µL of the this compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and positive controls (ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution prepare_dpph->add_dpph prepare_samples Prepare this compound Dilutions add_samples Add Samples to 96-well Plate prepare_samples->add_samples add_samples->add_dpph incubate_30min Incubate in Dark (30 min) add_dpph->incubate_30min read_absorbance Read Absorbance at 517 nm incubate_30min->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 calculate_scavenging->determine_ic50

DPPH Assay Workflow

Application Note 4: Antimicrobial Activity Screening

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[11] This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Control
Staphylococcus aureus ATCC 292131282 (Gentamicin)
Escherichia coli ATCC 25922>5124 (Gentamicin)
Pseudomonas aeruginosa ATCC 27853>5128 (Gentamicin)
Candida albicans ATCC 900282561 (Amphotericin B)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of this compound against selected microorganisms.

Materials:

  • This compound (≥98% purity)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Gentamicin, Amphotericin B)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation:

    • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Interpretation:

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dilutions Prepare Serial Dilutions of this compound inoculate_wells Inoculate Wells with Microorganism prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate Incubate (24-48h) inoculate_wells->incubate observe_growth Visually Inspect for Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Broth Microdilution Assay Workflow

References

Ethyl Tiglate as a Substrate in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl tiglate as a substrate in key enzymatic reactions. Detailed protocols for enzymatic reduction and hydrolysis are provided, along with expected outcomes and data presentation guidelines. This document is intended to serve as a practical guide for researchers in biocatalysis, synthetic organic chemistry, and drug development.

Introduction

This compound, the ethyl ester of tiglic acid ((2E)-2-methylbut-2-enoic acid), is an α,β-unsaturated ester with applications in the flavor and fragrance industry.[1] Its chemical structure, featuring both an ester functional group and a conjugated carbon-carbon double bond, makes it an interesting substrate for a variety of enzymatic transformations. Specifically, it can undergo hydrolysis of the ester linkage, typically catalyzed by lipases or esterases, and reduction of the C=C double bond, often catalyzed by Old Yellow Enzymes (OYEs) and other enoate reductases. These enzymatic reactions can offer high selectivity and stereospecificity, which are critical in the synthesis of fine chemicals and pharmaceutical intermediates.

Enzymatic Reduction of this compound

The asymmetric reduction of the carbon-carbon double bond of α,β-unsaturated esters like this compound is a valuable transformation for producing chiral saturated esters. Old Yellow Enzymes (OYEs), a family of flavin-dependent oxidoreductases, are particularly well-suited for this reaction, demonstrating high stereoselectivity.

Application:

Stereoselective synthesis of ethyl (2R)-2-methylbutanoate or ethyl (2S)-2-methylbutanoate. These chiral esters are valuable building blocks in organic synthesis.

Enzyme Class: Old Yellow Enzymes (Ene-Reductases)

OYEs catalyze the reduction of activated alkenes, such as the double bond in this compound, using a reduced flavin mononucleotide (FMN) cofactor. The cofactor is regenerated in situ using a nicotinamide (B372718) cofactor like NADPH.

Quantitative Data:

While specific kinetic data for this compound with a particular OYE is not extensively reported, the following table presents typical kinetic parameters for OYE-catalyzed reductions of analogous α,β-unsaturated substrates. This data can be used as a benchmark for initial experimental design.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Enantiomeric Excess (ee)Reference
Saccharomyces cerevisiae OYEN-methylmaleimide~0.01->99% (R)[1]
Rhodococcus opacus OYE2-cyclohexen-1-one~5.2->99% (R)[1]
Clostridium spec. La 1(E)-2-methyl-2-butenoate---[2]

Note: The Km value for NADH with the enoate reductase from Clostridium spec. La 1 was reported to be approximately 12 µM.[2]

Experimental Protocol: OYE-Catalyzed Reduction of this compound

This protocol describes a typical batch bioreduction using a recombinant OYE with a glucose dehydrogenase (GDH) system for NADPH regeneration.

Materials:

  • This compound

  • Recombinant Old Yellow Enzyme (e.g., from Saccharomyces cerevisiae)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Reaction Setup: In a sealed vial, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 10 mM this compound (dissolved in a minimal amount of a co-solvent like DMSO if necessary)

    • 1.0 U/mL Old Yellow Enzyme

    • 2.0 U/mL Glucose Dehydrogenase

    • 0.5 mM NADP+

    • 100 mM D-Glucose

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals.

  • Work-up:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by GC with a chiral column to determine the conversion of this compound and the enantiomeric excess of the product, ethyl 2-methylbutanoate.

OYE_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixture: - this compound - OYE & GDH Enzymes - NADP+ & Glucose - Buffer (pH 7.0) B Incubate at 30°C with Agitation A->B Start Reaction C Reaction Quenching & Extraction with Ethyl Acetate B->C After Incubation D Chiral GC Analysis C->D E Determine Conversion & Enantiomeric Excess D->E

Workflow for OYE-catalyzed reduction of this compound.

Enzymatic Hydrolysis of this compound

The hydrolysis of the ester bond in this compound to produce tiglic acid and ethanol (B145695) can be efficiently catalyzed by lipases and esterases. This reaction is particularly useful for the kinetic resolution of racemic esters, where one enantiomer is hydrolyzed at a much faster rate than the other.

Application:

Production of tiglic acid and ethanol from this compound. If a chiral center is present elsewhere in the molecule, this reaction can be used for kinetic resolution.

Enzyme Class: Lipases and Esterases

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of a wide range of esters in aqueous environments.

Quantitative Data:
Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Candida rugosa Lipase (B570770)Ethyl Butyrate (B1204436) (Transesterification)0.125 (for ester)2.861[3]
Pseudomonas cepacia LipaseDecyl Chloroacetate--[4]
Immobilized Candida rugosa LipaseEthyl Acetate (Vapor Phase)--[5]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound

This protocol outlines a standard procedure for the enzymatic hydrolysis of this compound in an aqueous buffer.

Materials:

  • This compound

  • Lipase (e.g., from Candida rugosa)

  • Phosphate buffer (100 mM, pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH titration

  • Ethyl acetate

  • Hydrochloric acid (HCl) solution (1 M)

  • Anhydrous sodium sulfate

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add 100 mM phosphate buffer (pH 7.0).

    • Add this compound to the desired concentration (e.g., 50 mM).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) with stirring.

  • Initiation: Add the lipase solution to the reaction mixture to initiate the hydrolysis.

  • pH Control: Maintain the pH of the reaction at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is directly proportional to the amount of tiglic acid produced.

  • Reaction Monitoring: The progress of the reaction can be followed by monitoring the volume of NaOH added over time.

  • Work-up:

    • Stop the reaction by inactivating the enzyme (e.g., by heat or addition of an organic solvent).

    • Acidify the reaction mixture to pH 2 with 1 M HCl to protonate the tiglic acid.

    • Extract the tiglic acid with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by HPLC to quantify the concentration of tiglic acid and any remaining this compound.

Lipase_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis A Prepare Reaction Mixture: - this compound - Lipase - Buffer (pH 7.0) B Incubate at 37°C with Stirring A->B C Maintain pH 7.0 with NaOH Titration B->C D Reaction Quenching & Acidification C->D After Reaction E Extraction with Ethyl Acetate D->E F HPLC Analysis E->F G Quantify Tiglic Acid & this compound F->G

Workflow for lipase-catalyzed hydrolysis of this compound.

Metabolic Pathway Context

While specific signaling pathways involving this compound are not well-documented, its metabolic context is understood, particularly in certain microorganisms. In the yeast Saprochaete suaveolens, this compound is produced from the catabolism of the amino acid isoleucine via a β-oxidation pathway.[1] This pathway generates tiglyl-CoA, which can then be esterified to this compound. Conversely, the hydrolysis of this compound, as described in the protocol above, represents the reverse of the final step in this biosynthetic pathway.

Metabolic_Pathway Isoleucine Isoleucine BetaOxidation β-Oxidation Pathway Isoleucine->BetaOxidation TiglylCoA Tiglyl-CoA BetaOxidation->TiglylCoA Esterification Esterification (e.g., Alcohol Acyltransferase) TiglylCoA->Esterification Ethanol Ethanol Ethanol->Esterification EthylTiglate This compound Hydrolysis Hydrolysis (e.g., Lipase/Esterase) EthylTiglate->Hydrolysis TiglicAcid Tiglic Acid Esterification->EthylTiglate Hydrolysis->Ethanol Hydrolysis->TiglicAcid

Metabolic context of this compound synthesis and hydrolysis.

References

Application Notes & Protocols: Purification of Synthesized Ethyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl tiglate ((E)-ethyl 2-methylbut-2-enoate) is an α,β-unsaturated ester with a characteristic fruity aroma, naturally found in fruits like apples and durian.[1] It serves as a valuable building block in organic synthesis and is utilized in the flavor and fragrance industry. The synthesis of this compound, commonly achieved through the Fischer esterification of tiglic acid and ethanol, often results in a crude product containing unreacted starting materials, byproducts, and residual acid catalyst.[1][2][3][4] Therefore, effective purification is a critical step to obtain this compound of high purity (typically ≥98%) suitable for research and commercial applications.[5]

This document provides detailed application notes and experimental protocols for the purification of synthesized this compound using common laboratory techniques: fractional distillation, column chromatography, and recrystallization. Additionally, protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are included.

Purification Techniques Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of a primary purification technique followed by a final polishing step may be necessary to achieve very high purity.

Workflow for Synthesis and Purification of this compound

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis TiglicAcid Tiglic Acid Reaction Esterification Reaction TiglicAcid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation Chromatography Column Chromatography CrudeProduct->Chromatography Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound (≥98%) Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct GCMS GC-MS PureProduct->GCMS NMR NMR Spectroscopy PureProduct->NMR Purification_Analysis_Flow Crude Crude this compound PrimaryPurification Primary Purification Method Crude->PrimaryPurification Distillation Fractional Distillation PrimaryPurification->Distillation Boiling Point Difference Chromatography Column Chromatography PrimaryPurification->Chromatography Polarity Difference PostPurification Purified this compound Distillation->PostPurification Chromatography->PostPurification Analysis Purity and Structure Confirmation PostPurification->Analysis GCMS GC-MS Analysis Analysis->GCMS Purity Check NMR NMR Analysis Analysis->NMR Structure Verification FinalProduct Final Product (Purity ≥98%) GCMS->FinalProduct NMR->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl tiglate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of tiglic acid with ethanol (B145695).[1][2][3] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, to achieve a reasonable reaction rate.[2][3][4]

Q2: My this compound yield is consistently low. What are the primary reasons for this?

A2: Low yields in this compound synthesis via Fischer esterification are often due to the reversible nature of the reaction.[5][6][7] The reaction between tiglic acid and ethanol establishes an equilibrium with the products, this compound and water.[7] The presence of water, a byproduct, can drive the reaction backward through hydrolysis, thus reducing the overall yield.[6][8] Inadequate reaction time, improper temperature, or suboptimal reactant ratios can also contribute to low conversion rates.[9][10]

Q3: How can I shift the reaction equilibrium to favor the formation of this compound and improve the yield?

A3: To improve the yield, you need to shift the equilibrium towards the products. According to Le Chatelier's Principle, this can be achieved in two primary ways:[11]

  • Use an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one which is ethanol, will drive the reaction forward.[7][11] Using ethanol as the solvent is a common strategy.[7]

  • Remove a Product as it Forms: The continuous removal of water from the reaction mixture will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the formation of the ester.[5][7][8]

Q4: What are effective methods for removing water during the Fischer esterification?

A4: Several techniques can be employed to remove the water byproduct:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane) is a classic and effective method.

  • Drying Agents: Adding a drying agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture can sequester the water as it is produced.[5]

  • Reactive Distillation: In a more advanced setup, integrating reaction and distillation in one column can continuously remove the more volatile products, driving the reaction to completion.[10]

Q5: What is the role of the acid catalyst and are there alternatives to sulfuric acid?

A5: The acid catalyst protonates the carbonyl oxygen of the tiglic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[7][11] This significantly increases the reaction rate. While concentrated sulfuric acid is common, other catalysts can be used, including:

  • Other Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) are effective alternatives.

  • Lewis Acids: Tin (II) chloride (SnCl₂) has been shown to be an effective catalyst for esterification.

  • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) can also be used, which can simplify the work-up process as they can be filtered off.

Q6: What is the standard work-up and purification procedure for this compound?

A6: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Quenching: Slowly pouring the mixture into a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid catalyst and any unreacted tiglic acid.[9] Be cautious as this will produce CO₂ gas.

  • Extraction: Extracting the this compound into an organic solvent like diethyl ether or ethyl acetate.[9]

  • Washing: Washing the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Removing the solvent using a rotary evaporator to yield the crude this compound.

  • Distillation: Further purification can be achieved by distillation under reduced pressure.

Q7: Are there alternative synthesis methods if Fischer esterification is not providing good yields?

A7: Yes, if Fischer esterification is problematic, especially if your starting materials are sensitive to strong acids, other methods can be employed:

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (as indicated by TLC or GC analysis)1. Ineffective Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Heat: The reaction may not have reached the required reflux temperature. 3. Equilibrium Not Shifted: Excess water present or insufficient excess of ethanol. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is refluxing gently. Monitor the temperature of the heating mantle/oil bath. 3. Use a larger excess of ethanol (e.g., 10 equivalents or more) and/or actively remove water using a Dean-Stark apparatus or molecular sieves. 4. Increase the reaction time and monitor the progress by TLC or GC.
Product Decomposition (observed as charring or formation of dark byproducts)1. Excessive Heat: Overheating can lead to decomposition of the starting material or product. 2. Prolonged Reaction Time at High Temperature: Can lead to side reactions. 3. Harsh Acidic Conditions: The concentration of the acid catalyst may be too high.1. Maintain a gentle reflux; avoid aggressive boiling. Use a temperature-controlled heating source. 2. Monitor the reaction and stop it once the starting material is consumed. 3. Reduce the amount of acid catalyst or consider using a milder catalyst like p-TsOH or a solid acid catalyst.
Difficulty with Work-up and Separation 1. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. 2. Product Loss during Neutralization: The ester can be hydrolyzed back to the carboxylic acid if the basic solution is too concentrated or if contact time is too long. 3. Incomplete Extraction: The chosen organic solvent may not be optimal, or an insufficient volume was used.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Swirl or gently invert the funnel instead of shaking vigorously. 2. Use a saturated solution of a mild base like NaHCO₃ and perform the neutralization and extraction steps without delay. Ensure the mixture is cool. 3. Perform multiple extractions with fresh portions of the organic solvent to ensure complete recovery of the product.
Final Product is Impure (as determined by NMR or GC)1. Presence of Unreacted Tiglic Acid: Incomplete reaction or inefficient neutralization. 2. Presence of Ethanol: Inefficient removal of the excess ethanol. 3. Presence of Byproducts: Side reactions may have occurred.1. Ensure the reaction goes to completion. During work-up, wash the organic layer thoroughly with NaHCO₃ solution until CO₂ evolution ceases. 2. After evaporating the extraction solvent, the crude product can be heated gently under vacuum to remove residual ethanol. 3. If simple washing and extraction are insufficient, purify the product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

Table 1: Effect of Reactant Ratio on Esterification Yield

The following table illustrates the impact of using an excess of alcohol on the equilibrium yield of an ester in a typical Fischer esterification reaction.

Molar Ratio (Alcohol:Acid)Approximate Equilibrium Yield (%)
1 : 1~65%
3 : 1~85%
5 : 1>90%
10 : 1>95%

Note: Yields are generalized from typical Fischer esterification data and serve as an illustrative guide.[7] Actual yields for this compound may vary based on specific reaction conditions.

Experimental Protocols

Protocol: Fischer Esterification of Tiglic Acid to Synthesize this compound

Materials:

  • Tiglic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add tiglic acid (e.g., 0.1 mol). Add a significant excess of anhydrous ethanol (e.g., 1.0 mol, ~10 equivalents) and a few boiling chips.

  • Catalyst Addition: While swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Let the reaction reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the cooled reaction mixture into a beaker containing an excess of saturated sodium bicarbonate solution. Stir until the evolution of CO₂ gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactants Tiglic Acid + Excess Ethanol Catalyst Add Conc. H₂SO₄ Reactants->Catalyst Reflux Heat to Reflux (4-6h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow diagram for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Reaction Was the reaction monitored to completion (TLC/GC)? Start->Check_Reaction Check_Conditions Were reaction conditions optimal? Check_Reaction->Check_Conditions Yes No_Completion Incomplete Reaction Check_Reaction->No_Completion No Check_Workup Was the work-up procedure followed correctly? Check_Conditions->Check_Workup Yes Optimize_Conditions Suboptimal Conditions Check_Conditions->Optimize_Conditions No Workup_Loss Product Lost During Work-up Check_Workup->Workup_Loss No Sol_Completion Increase reaction time or re-evaluate catalyst activity. No_Completion->Sol_Completion Sol_Conditions Increase ethanol excess or use water removal method. Optimize_Conditions->Sol_Conditions Sol_Workup Review extraction and neutralization steps. Check for emulsions or hydrolysis. Workup_Loss->Sol_Workup

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

Fischer Esterification Signaling Pathway

G Fischer Esterification Mechanism TiglicAcid Tiglic Acid (R-COOH) Protonated_Acid Protonated Carbonyl (R-C(OH)₂⁺) TiglicAcid->Protonated_Acid + H⁺ Ethanol Ethanol (R'-OH) H_plus H⁺ Protonated_Acid->TiglicAcid - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate->Protonated_Acid - Ethanol Water_Leaving Intermediate with H₂O⁺ Leaving Group Tetrahedral_Intermediate->Water_Leaving Proton Transfer Water_Leaving->Tetrahedral_Intermediate Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Protonated_Ester->Water_Leaving + H₂O Ethyl_Tiglate This compound (R-COOR') Protonated_Ester->Ethyl_Tiglate - H⁺ Ethyl_Tiglate->Protonated_Ester + H⁺ Water H₂O

Caption: The reversible steps of the Fischer esterification mechanism.

References

Technical Support Center: Esterification of Tiglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of tiglic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the esterification of this α,β-unsaturated carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the esterification of tiglic acid?

A1: The primary challenges in the esterification of tiglic acid revolve around its α,β-unsaturated nature. The key issues include:

  • Isomerization: The trans-isomer (tiglic acid) can convert to the cis-isomer (angelic acid), leading to a mixture of products.

  • Polymerization: The double bond in the tiglic acid molecule can undergo polymerization, especially under harsh reaction conditions such as high temperatures or strong acid catalysis.

  • Low Yields: Incomplete conversion of the starting materials can result in lower than expected yields of the desired tiglate ester.

  • Byproduct Formation: Other side reactions, such as ether formation from the alcohol or self-condensation, can lead to a complex mixture of products, complicating purification.

Q2: Which esterification methods are suitable for tiglic acid?

A2: Several standard esterification methods can be adapted for tiglic acid. The choice of method often depends on the scale of the reaction and the sensitivity of the substrates to acidic or basic conditions. Common methods include:

  • Fischer-Speier Esterification: This classic method uses an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, tosic acid). While effective, it can promote isomerization and polymerization if not carefully controlled.

  • Steglich Esterification: This method is suitable for acid-sensitive substrates as it proceeds under mild, neutral conditions. It utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used as biocatalysts for the esterification of tiglic acid, often providing high selectivity and avoiding harsh reaction conditions.[1]

Q3: How can I minimize the isomerization of tiglic acid to angelic acid during esterification?

A3: Isomerization to angelic acid is a common side reaction, as processes have been developed to intentionally isomerize tiglic acid esters to angelic acid esters.[2][3] To minimize this:

  • Control Reaction Temperature: Higher temperatures can promote isomerization. Running the reaction at the lowest effective temperature is recommended.

  • Choose a Mild Catalyst: Strong acids can facilitate the isomerization. Consider using milder catalysts or non-acidic methods like Steglich esterification.

  • Limit Reaction Time: Prolonged reaction times can increase the extent of isomerization. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Tiglate Ester
Symptom Possible Cause Suggested Solution
Significant amount of unreacted tiglic acid remains.Incomplete reaction due to equilibrium limitations (especially in Fischer esterification).In Fischer esterification, use a large excess of the alcohol to drive the equilibrium towards the product.[4][5] Alternatively, remove water as it forms using a Dean-Stark apparatus or a dehydrating agent.
Insufficient catalyst activity or amount.Increase the catalyst loading or use a stronger acid catalyst if the substrates are stable under these conditions.
Reaction time is too short.Monitor the reaction by TLC or GC and extend the reaction time until the tiglic acid is consumed.
Low yield with little to no starting material remaining.Product loss during workup and purification.Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester.
Degradation of starting materials or product.Use milder reaction conditions (lower temperature, less harsh catalyst). Consider a different esterification method like the Steglich or enzymatic esterification.
Issue 2: Presence of Impurities and Byproducts
Symptom Possible Cause Suggested Solution
An additional spot on TLC/peak in GC-MS corresponding to the angelate ester.Isomerization of the double bond from trans (tiglic) to cis (angelic).Lower the reaction temperature and consider using a milder catalyst.[2][3] Shorter reaction times may also be beneficial.
Formation of a viscous, insoluble material (polymer).Polymerization of tiglic acid or its ester.Reduce the reaction temperature and catalyst concentration. The use of a radical inhibitor might be considered in some cases.
Presence of high molecular weight byproducts.Self-condensation of tiglic acid or reaction with other carbonyl-containing impurities.Ensure the purity of starting materials. Aldol-type condensations can occur with α,β-unsaturated systems.[6]
Byproducts related to the alcohol (e.g., ethers).Acid-catalyzed dehydration of the alcohol.This is more common with secondary and tertiary alcohols. Use a lower reaction temperature and a less acidic catalyst.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Tiglic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tiglic acid (1.0 eq) in the desired alcohol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification of Tiglic Acid
  • Reaction Setup: Dissolve tiglic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of DCC or EDC (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude ester by column chromatography.

Data Presentation

Table 1: Comparison of Esterification Methods for Tiglic Acid

Method Catalyst/Reagent Temperature Typical Yield Key Advantages Common Side Reactions
Fischer-Speier H₂SO₄, TsOHReflux60-80%Low cost, simple procedure.Isomerization, polymerization, ether formation.
Steglich DCC/DMAP or EDC/DMAP0°C to RT70-95%Mild conditions, good for sensitive substrates.Formation of N-acylurea byproduct, requires stoichiometric coupling agent.
Enzymatic Lipase (e.g., CAL-B)30-60°C>90%High selectivity, environmentally friendly.Slower reaction rates, cost of enzyme.

Visualizations

Side_Reactions_in_Tiglic_Acid_Esterification TiglicAcid Tiglic Acid + Alcohol Esterification Esterification Conditions (e.g., H+, Heat) TiglicAcid->Esterification DesiredEster Desired Tiglate Ester Esterification->DesiredEster Main Reaction Path Isomerization Isomerization Esterification->Isomerization Side Reaction Polymerization Polymerization Esterification->Polymerization Side Reaction Other Other Side Reactions Esterification->Other Side Reaction AngelicEster Angelic Acid Ester Isomerization->AngelicEster Polymer Polymer Byproduct Polymerization->Polymer OtherProducts e.g., Ethers, Aldol Products Other->OtherProducts

Caption: Potential reaction pathways in the esterification of tiglic acid.

Troubleshooting_Esterification Start Esterification of Tiglic Acid Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity/Byproduct Problem->Impurity Yes Success Successful Esterification Problem->Success No CheckEq Check Equilibrium (Fischer) LowYield->CheckEq CheckCat Check Catalyst/Time LowYield->CheckCat OptimizeWorkup Optimize Workup LowYield->OptimizeWorkup Isomer Isomerization? Impurity->Isomer Polymer Polymerization? Impurity->Polymer OtherByprod Other Byproducts? Impurity->OtherByprod Sol_Eq Use excess alcohol Remove H2O CheckEq->Sol_Eq Sol_Cat Increase catalyst/time CheckCat->Sol_Cat Sol_Workup Optimize extraction/purification OptimizeWorkup->Sol_Workup Sol_Isomer Lower Temp Milder Catalyst Isomer->Sol_Isomer Sol_Polymer Lower Temp/Concentration Polymer->Sol_Polymer Sol_Other Purify starting materials Milder conditions OtherByprod->Sol_Other

Caption: Troubleshooting workflow for tiglic acid esterification.

References

Technical Support Center: Purification of Ethyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound often depend on the synthetic route. Key impurities can include:

  • Unreacted starting materials: Residual tiglic acid and ethanol.

  • Isomeric impurities: Ethyl angelate (the (Z)-isomer of this compound) is a common impurity due to the potential for isomerization during synthesis.

  • Byproducts of esterification: Water is a primary byproduct. Other potential byproducts can arise from side reactions, depending on the catalyst and reaction conditions used.

  • Solvent residues: Any solvents used during the synthesis or workup.

Q2: What is the boiling point of this compound and its common isomeric impurity, ethyl angelate?

A2: The boiling points of this compound and ethyl angelate are crucial for purification by distillation.

CompoundBoiling Point (°C)
This compound (E-isomer)154-156
Ethyl Angelate (Z-isomer)128-129

This significant difference in boiling points makes fractional distillation a viable method for their separation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and quantifying isomeric impurities and other volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information, helping to confirm the identity of the desired product and characterize impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, confirming the ester functionality.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before starting the purification process.
Product Loss During Workup Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) to recover any dissolved product.
Inefficient Distillation Use a fractionating column with a sufficient number of theoretical plates for the separation. Ensure the distillation is performed slowly and steadily to allow for proper equilibration between the liquid and vapor phases. Insulate the distillation column to minimize heat loss.
Inefficient Column Chromatography Optimize the solvent system for column chromatography using TLC to achieve good separation between this compound and impurities. Ensure the column is packed properly to avoid channeling.
Problem 2: Presence of Isomeric Impurity (Ethyl Angelate) in the Final Product
Possible Cause Suggested Solution
Isomerization during Synthesis Optimize reaction conditions to minimize isomerization. This may involve using milder catalysts or lower reaction temperatures.
Inadequate Separation by Distillation Due to the significant boiling point difference, fractional distillation should be effective. Use a long, efficient fractionating column and maintain a slow, steady distillation rate. Closely monitor the head temperature; a sharp increase will indicate the start of the higher-boiling isomer's distillation.
Co-elution during Column Chromatography If distillation is not feasible, carefully optimize the solvent system for column chromatography. A non-polar stationary phase (like silica (B1680970) gel) with a low to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. Run TLC with various solvent systems to find the optimal conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol outlines a general procedure for the purification of this compound from its lower-boiling isomeric impurity, ethyl angelate.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Slowly heat the mixture in the heating mantle.

  • Observe the vapor rising through the fractionating column.

  • Maintain a slow and steady distillation rate by controlling the heat input.

  • Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling ethyl angelate (boiling point ~128-129 °C).

  • Collect the initial fraction in a separate receiving flask.

  • Once the temperature begins to rise sharply towards the boiling point of this compound (154-156 °C), change the receiving flask to collect the purified product.

  • Continue distillation until most of the this compound has been collected.

  • Analyze the collected fractions by GC-MS to confirm their purity.

Visualizations

This compound Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_products Products CrudeProduct Crude this compound (contains Ethyl Angelate, starting materials) Distillation Fractional Distillation CrudeProduct->Distillation Primary Method Chromatography Column Chromatography CrudeProduct->Chromatography Alternative Method PureProduct Pure this compound Distillation->PureProduct Impurity Impurity Fraction (Ethyl Angelate) Distillation->Impurity Chromatography->PureProduct GCMS GC-MS Analysis PureProduct->GCMS

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Impure this compound

TroubleshootingLogic Start Impure this compound IdentifyImpurity Identify Impurity (e.g., GC-MS) Start->IdentifyImpurity Isomer Isomeric Impurity (Ethyl Angelate)? IdentifyImpurity->Isomer StartingMaterial Unreacted Starting Material? Isomer->StartingMaterial No FractionalDistillation Optimize Fractional Distillation Isomer->FractionalDistillation Yes ColumnChromatography Optimize Column Chromatography StartingMaterial->ColumnChromatography No AqueousWash Perform Aqueous Wash StartingMaterial->AqueousWash Yes (Tiglic Acid) RecheckPurity Re-check Purity FractionalDistillation->RecheckPurity ColumnChromatography->RecheckPurity AqueousWash->RecheckPurity Pure Pure Product RecheckPurity->Pure

Caption: Decision tree for troubleshooting this compound purification.

degradation pathways of ethyl tiglate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of ethyl tiglate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on its structure as an α,β-unsaturated ester, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield tiglic acid and ethanol.

  • Oxidation: The carbon-carbon double bond is susceptible to oxidative cleavage or epoxidation. The ester group can also influence the reactivity of adjacent C-H bonds.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though specific pathways are not well-documented in publicly available literature.

Q2: What are some common issues encountered during forced degradation studies of this compound?

A2: Researchers may encounter the following:

  • Low Degradation: this compound may show resistance to degradation under mild stress conditions.

  • Multiple Degradation Products: The presence of both an ester and a double bond can lead to a complex mixture of degradation products.

  • Co-elution of Peaks in Chromatography: Degradation products may have similar polarities, leading to challenges in analytical separation.

Q3: Are there any established stability-indicating analytical methods for this compound?

A3: While specific stability-indicating methods for this compound are not widely published, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods are generally suitable for separating the parent compound from its more polar degradation products, such as tiglic acid.[2] Method development and validation should be performed according to ICH guidelines.[3][4]

Troubleshooting Guides

Issue 1: No or minimal degradation observed during stress testing.
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For thermal degradation, temperatures of 40-80°C are common.[5] For chemical degradation, if no degradation is seen at room temperature, the temperature can be increased to 50-60°C.[5]
This compound is dissolved in a non-reactive solvent.Ensure the solvent system is appropriate for the stress condition. For hydrolysis, aqueous solutions are necessary. Co-solvents can be used for solubility but should not interfere with the reaction.
Insufficient exposure time.Extend the duration of the experiment. Forced degradation studies can be carried out for up to 7 days or more.[5]
Issue 2: Formation of an unexpectedly complex mixture of degradation products.
Possible Cause Troubleshooting Step
Multiple degradation pathways are occurring simultaneously.Analyze samples at multiple time points to identify primary and secondary degradation products. Use milder stress conditions to favor a single degradation pathway if possible.
Side reactions with excipients or impurities.Conduct forced degradation studies on the pure this compound substance in parallel with the formulated product to distinguish between degradation products of the active ingredient and those arising from interactions with excipients.
Analytical method lacks sufficient resolution.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature) to improve the separation of degradation products.

Experimental Protocols

Protocol 1: Acid/Base-Catalyzed Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.

    • Prepare aqueous solutions of 0.1 N HCl and 0.1 N NaOH.

  • Stress Conditions:

    • For acid hydrolysis, mix the this compound stock solution with 0.1 N HCl.

    • For base hydrolysis, mix the this compound stock solution with 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Neutralize the sample (for the acid-stressed sample, add an equivalent amount of base; for the base-stressed sample, add an equivalent amount of acid).

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described above.

    • Prepare a solution of 3% hydrogen peroxide (H₂O₂) in water.

  • Stress Conditions:

    • Mix the this compound stock solution with the 3% H₂O₂ solution.

    • Store the solution at room temperature, protected from light, for a specified duration (e.g., 7 days).[5]

  • Sample Analysis:

    • Withdraw aliquots at various time points.

    • Dilute with the mobile phase and analyze by HPLC.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
0.1 N HCl24 h60°C85.2%Tiglic Acid, Ethanol
0.1 N NaOH8 h60°C75.8%Tiglic Acid, Ethanol
3% H₂O₂48 h25°C90.1%Epoxide of this compound
UV Light (254 nm)72 h25°C92.5%Isomers of this compound
Heat7 days80°C95.3%Minor unidentified products

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on specific experimental conditions.

Visualizations

Hydrolysis_Pathway ethyl_tiglate This compound hydrolysis Hydrolysis (H+ or OH-) ethyl_tiglate->hydrolysis tiglic_acid Tiglic Acid hydrolysis->tiglic_acid ethanol Ethanol hydrolysis->ethanol Oxidation_Pathway ethyl_tiglate This compound oxidation Oxidation (e.g., H2O2) ethyl_tiglate->oxidation epoxide Ethyl 2,3-epoxy-2-methylbutanoate oxidation->epoxide Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output acid Acid Hydrolysis hplc HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photolysis Photolysis photolysis->hplc thermal Thermal thermal->hplc ms LC-MS/GC-MS for Product Identification hplc->ms stability Stability-Indicating Method Validation hplc->stability pathway Degradation Pathway Elucidation ms->pathway ethyl_tiglate This compound Sample ethyl_tiglate->acid ethyl_tiglate->base ethyl_tiglate->oxidation ethyl_tiglate->photolysis ethyl_tiglate->thermal

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of tiglic acid with ethanol (B145695) using an acid catalyst, such as concentrated sulfuric acid.[1] This reaction involves heating a mixture of the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.

Q2: Why is an excess of ethanol typically used in the Fischer esterification for this compound synthesis?

A2: Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.

Q3: What is the role of the acid catalyst in the synthesis of this compound?

A3: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of tiglic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The catalyst is regenerated at the end of the reaction.

Q4: Can other catalysts be used for this synthesis?

A4: Yes, while sulfuric acid is common, other acid catalysts can be employed. These include p-toluenesulfonic acid, and Lewis acids. The choice of catalyst can influence reaction time and yield. For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be utilized.

Q5: What are the key work-up and purification steps for isolating this compound?

A5: A typical work-up involves cooling the reaction mixture, followed by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted tiglic acid. The organic layer is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed. Final purification is usually achieved by distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have reached equilibrium or completion.- Increase reaction time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Increase temperature: Gently reflux the reaction mixture. Be cautious as excessive heat can lead to side reactions. - Use a larger excess of ethanol: This will shift the equilibrium towards the product. - Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium towards the product.
Loss of product during work-up: this compound is volatile and can be lost during solvent removal.- Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature. - Perform extractions efficiently to minimize the time the product is in solution.
Inefficient purification: Product may be lost during distillation.- Ensure the distillation apparatus is properly set up to avoid leaks. - Collect fractions carefully based on the boiling point of this compound (154-156 °C).
Presence of Impurities in Final Product Unreacted tiglic acid: Incomplete neutralization during work-up.- Ensure thorough washing with saturated sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic. - Repeat the bicarbonate wash if necessary.
Presence of ethyl angelate: Isomerization of tiglic acid to angelic acid can occur, especially at higher temperatures or during distillation.- Use milder reaction conditions: Lower the reaction temperature and use a less harsh acid catalyst if possible. - Careful distillation: Isomerization can be promoted by heat. Distill at the lowest possible pressure to reduce the boiling point.[2][3]
Polymerization: The double bond in tiglic acid and this compound can potentially polymerize under acidic conditions.- Keep the reaction temperature as low as feasible for an efficient reaction. - Consider adding a radical inhibitor if polymerization is a significant issue.
Reaction Mixture Turns Dark Decomposition of starting materials or product: This can occur at high temperatures in the presence of a strong acid.- Lower the reaction temperature. - Reduce the amount of acid catalyst. - Decrease the reaction time.

Data Presentation

Table 1: General Optimization of Fischer Esterification Conditions (Illustrative)
ParameterCondition 1Condition 2Condition 3
Tiglic Acid (mol) 111
Ethanol (mol) 3510
Catalyst (H₂SO₄, mol%) 112
Temperature (°C) 80 (Reflux)80 (Reflux)80 (Reflux)
Reaction Time (h) 468
Expected Yield Trend ModerateGoodHigh
Note: This table provides an illustrative guide to optimizing reaction conditions based on the principles of Fischer esterification. Actual yields will vary and should be determined experimentally.
Table 2: Physical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Boiling Point 154-156 °C[4]
Density 0.923 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.435[4]

Experimental Protocols

Detailed Methodology for Fischer Esterification of Tiglic Acid

Materials:

  • Tiglic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tiglic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the tiglic acid) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period determined by reaction monitoring (e.g., 4-8 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acidic components. Be cautious as CO₂ gas will be evolved. Swirl gently and vent the funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess ethanol and extraction solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 154-156 °C.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum of this compound shows characteristic peaks for the ethyl group and the vinyl and methyl protons of the tiglate moiety.[5]

Visualizations

Fischer_Esterification_Workflow Reactants Tiglic Acid + Ethanol (excess) + H₂SO₄ (catalyst) Reaction Reflux (e.g., 80°C, 4-8h) Reactants->Reaction Workup Neutralization (NaHCO₃) & Extraction Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting_Low_Yield LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss during Work-up/Purification LowYield->ProductLoss SideReactions Side Reactions LowYield->SideReactions IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp IncreaseEthanol Increase Ethanol Excess IncompleteReaction->IncreaseEthanol RemoveWater Remove Water (Dean-Stark) IncompleteReaction->RemoveWater CarefulEvaporation Careful Evaporation ProductLoss->CarefulEvaporation EfficientDistillation Efficient Distillation ProductLoss->EfficientDistillation OptimizeConditions Optimize Conditions (Temp., Catalyst) SideReactions->OptimizeConditions

References

Technical Support Center: Troubleshooting Ethyl Tiglate Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic separation of ethyl tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for this compound analysis?

A1: this compound is a volatile ester commonly analyzed by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for purity analysis and separation from non-volatile impurities.

Q2: What are the key physical and chemical properties of this compound relevant to chromatography?

A2: Understanding the properties of this compound is crucial for method development and troubleshooting. Key properties are summarized in the table below.

Q3: What are potential impurities in synthetic this compound?

A3: Synthetic this compound may contain impurities such as unreacted starting materials (e.g., tiglic acid, ethanol), byproducts from side reactions, and its geometric isomer, ethyl angelate.[2] The presence of these impurities can affect the purity and final product quality.

Q4: Is this compound stable under typical chromatographic conditions?

A4: this compound is generally stable under normal GC and HPLC conditions. However, prolonged exposure to high temperatures or extreme pH in the mobile phase could potentially lead to degradation or isomerization. It is incompatible with strong oxidizing agents and strong bases.[]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem 1: Poor Peak Shape (Peak Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing or leading edge.

  • Reduced peak height and increased peak width.

Possible Causes and Solutions:

Cause Suggested Solution
Active Sites on Column (GC/HPLC) Silanol groups on silica-based columns can interact with the ester group of this compound, causing tailing. Use an inert column (e.g., base-deactivated) or a column with end-capping. For HPLC, adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can help mask active sites.
Column Overload (GC/HPLC) Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Solvent for Sample Dissolution (HPLC) If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent.
Extra-Column Dead Volume (GC/HPLC) Excessive tubing length or improper connections can cause band broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Column Degradation (GC/HPLC) The stationary phase may be degraded. Replace the column with a new one of the same type.
Problem 2: Poor Resolution / Co-elution of Peaks

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

  • Inability to separate this compound from its geometric isomer (ethyl angelate) or other impurities.

Possible Causes and Solutions:

Cause Suggested Solution
Inadequate Column Selectivity (GC/HPLC) The stationary phase is not suitable for separating the compounds of interest. For GC, a polar stationary phase may provide better selectivity for separating isomers. For HPLC, consider a different column chemistry (e.g., C18, phenyl-hexyl).
Suboptimal Mobile Phase Composition (HPLC) The mobile phase composition is not optimized for the separation. Perform a systematic study by varying the mobile phase composition and gradient profile.
Incorrect Temperature Program (GC) The temperature program is not optimized. Adjust the initial temperature, ramp rate, and final temperature to improve separation.
Flow Rate Too High (GC/HPLC) A high flow rate can reduce separation efficiency. Optimize the flow rate to achieve the best balance between resolution and analysis time.
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for this compound shift between injections.

Possible Causes and Solutions:

Cause Suggested Solution
Fluctuations in Flow Rate (GC/HPLC) Check for leaks in the system or issues with the pump/flow controller.
Inconsistent Mobile Phase Preparation (HPLC) Ensure the mobile phase is prepared consistently and accurately for each run. Use a buffer to maintain a stable pH if needed.
Column Temperature Variations (GC/HPLC) Use a column oven to maintain a stable temperature. Ensure the oven is properly calibrated.
Column Equilibration Issues (HPLC) Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1][2]
Molecular Weight128.17 g/mol
Boiling Point154-156 °C[1]
Density0.923 g/mL at 25 °C
Solubility in WaterSlightly soluble[1][]
Refractive Indexn20/D 1.435

Table 2: GC Retention Indices for this compound

Column TypeStationary PhaseKovats Retention Index (I)Reference
CapillaryDB-1 (non-polar)924[2]
CapillaryStandard polar1223, 1229[1]

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

Visualizations

Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_overload Check for Column Overload peak_shape->check_overload Yes retention Irreproducible Retention? resolution->retention No optimize_method Optimize Method (Temp/Mobile Phase) resolution->optimize_method Yes end_node Problem Solved retention->end_node No check_leaks Check for Leaks/ Flow Rate retention->check_leaks Yes check_active_sites Check for Active Sites check_overload->check_active_sites check_solvent Check Sample Solvent check_active_sites->check_solvent check_solvent->end_node change_column Change Column/ Stationary Phase optimize_method->change_column change_column->end_node check_mobile_phase Check Mobile Phase Preparation check_leaks->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_temp->end_node

Caption: A logical workflow for troubleshooting common chromatography issues.

Separation_Factors cluster_analyte Analyte Properties cluster_method Chromatographic Method cluster_output Separation Outcome polarity Polarity column Column Chemistry polarity->column volatility Volatility temperature Temperature volatility->temperature isomerism Isomerism isomerism->column resolution_out Resolution column->resolution_out peak_shape_out Peak Shape column->peak_shape_out mobile_phase Mobile Phase mobile_phase->resolution_out mobile_phase->peak_shape_out retention_time_out Retention Time temperature->retention_time_out flow_rate Flow Rate flow_rate->retention_time_out

Caption: Key factors influencing the chromatographic separation of this compound.

References

Technical Support Center: Ethyl Tiglate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ethyl tiglate in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: this compound is generally considered stable under standard laboratory conditions. However, its stability can be compromised by several factors, including pH, temperature, light, and the presence of oxidizing agents or strong bases. As an α,β-unsaturated ester, the double bond and the ester group are potential sites for degradation reactions.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: For long-term storage, pure this compound and its stock solutions should be stored in a cool, dry, and dark environment, typically at 2-8°C. To prevent degradation, it is crucial to use tightly sealed containers and to protect the substance from light. For solutions, especially in protic solvents, storage at lower temperatures (-20°C) may be preferable to minimize hydrolysis.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. The primary degradation pathway is the hydrolysis of the ester bond to form tiglic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q4: Is this compound sensitive to light?

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will catalyze rapid hydrolysis of the ester. Strong oxidizing agents can potentially react with the carbon-carbon double bond.

Troubleshooting Guides

Issue: I am observing a rapid loss of this compound in my aqueous solution.

Possible Causes and Solutions:

  • pH of the Solution: The pH of your aqueous solution may be too high or too low, leading to accelerated hydrolysis.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal stability range (near neutral), adjust the pH using a suitable buffer system. For long-term stability, a pH between 5 and 7 is generally recommended for esters.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis.

    • Troubleshooting Step: If your experimental conditions allow, consider running your experiment at a lower temperature. Store solutions at 2-8°C or frozen when not in use.

  • Microbial Contamination: Microbial growth in non-sterile aqueous solutions can lead to enzymatic degradation of the ester.

    • Troubleshooting Step: Use sterile solutions and aseptic techniques. If applicable, consider adding a preservative to your formulation.

Quantitative Data

Table 1: Estimated Half-life of this compound due to Base-Catalyzed Hydrolysis in Aqueous Solution at 25°C

pHEstimated Half-life
7112.38 years
811.24 years

Data is estimated based on structure-activity relationships and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound
  • Solvents (e.g., acetonitrile (B52724), methanol, water)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • High-performance liquid chromatography (HPLC) system with a UV detector
  • Photostability chamber
  • Oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
  • Oxidation: Mix the this compound solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Store the this compound solution (in a suitable solvent) at 70°C for 48 hours, protected from light.
  • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

4. Analysis:

  • At appropriate time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC method. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at a wavelength where this compound has significant absorbance (e.g., around 218 nm).
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Factors Affecting this compound Stability EthylTiglate This compound Stability pH pH EthylTiglate->pH Temperature Temperature EthylTiglate->Temperature Light Light Exposure EthylTiglate->Light Oxidants Oxidizing Agents EthylTiglate->Oxidants Bases Strong Bases EthylTiglate->Bases Solvent Solvent Type EthylTiglate->Solvent

Caption: Factors influencing the stability of this compound in solution.

Troubleshooting Workflow for this compound Degradation start Unexpected Degradation of this compound Observed check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 5-7 using a suitable buffer check_ph->adjust_ph pH is extreme check_temp Check Storage and Experimental Temperature check_ph->check_temp pH is neutral adjust_ph->check_temp lower_temp Lower Temperature (if possible) check_temp->lower_temp Temp is elevated check_light Assess Light Exposure check_temp->check_light Temp is controlled lower_temp->check_light protect_light Protect from Light check_light->protect_light Exposed to light check_contaminants Investigate for Potential Contaminants (e.g., bases, oxidants) check_light->check_contaminants Protected from light protect_light->check_contaminants remove_contaminants Use Pure Solvents and Reagents check_contaminants->remove_contaminants Contamination Suspected end Problem Resolved check_contaminants->end No Contamination Found remove_contaminants->end Hydrolysis of this compound ethyl_tiglate This compound (C₇H₁₂O₂) catalyst H⁺ or OH⁻ (catalyst) ethyl_tiglate->catalyst water Water (H₂O) water->catalyst tiglic_acid Tiglic Acid (C₅H₈O₂) catalyst->tiglic_acid ethanol Ethanol (C₂H₅OH) catalyst->ethanol

preventing isomerization of ethyl tiglate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of ethyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this compound, with a primary focus on preventing its isomerization to ethyl angelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of tiglic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), and is performed under reflux conditions.

The primary challenge during this synthesis is the potential for isomerization of the desired product, this compound ((E)-isomer), into its geometric isomer, ethyl angelate ((Z)-isomer). This isomerization is often promoted by the acidic conditions and elevated temperatures used in the esterification process, leading to a mixture of products and reducing the yield of the desired isomer.

Q2: What is the mechanism of isomerization from this compound to ethyl angelate?

The isomerization of this compound (the more stable trans-isomer) to ethyl angelate (the less stable cis-isomer) under acidic conditions is thought to proceed through a carbocation intermediate. The acid catalyst protonates the double bond of the α,β-unsaturated ester, forming a resonance-stabilized carbocation. Rotation around the single carbon-carbon bond can then occur. Subsequent deprotonation can lead to the formation of either the (E)- or (Z)-isomer. Prolonged exposure to acid and heat can lead to an equilibrium mixture of the two isomers.

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Potential Cause 1: Incomplete reaction.

    • Solution: Ensure a sufficient excess of ethanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle. Increase the reaction time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the starting material plateaus.

  • Potential Cause 2: Product loss during workup.

    • Solution: During the aqueous workup, ensure thorough extraction of the this compound into an organic solvent like diethyl ether or ethyl acetate (B1210297). Minimize the number of washes to prevent product loss due to its slight solubility in the aqueous phase. When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly and carefully to avoid vigorous effervescence that can lead to loss of material.

  • Potential Cause 3: Inefficient removal of water.

    • Solution: As water is a byproduct of the esterification, its presence can shift the equilibrium back towards the reactants. For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. For smaller scale reactions, the use of a drying agent within the reaction mixture (e.g., molecular sieves) can be effective, though compatibility with the reaction conditions should be verified.

Problem 2: High percentage of ethyl angelate impurity in the final product.

  • Potential Cause 1: Harsh reaction conditions.

    • Solution: High temperatures and prolonged reaction times in the presence of a strong acid catalyst can promote isomerization. It is crucial to find a balance between achieving a reasonable reaction rate and minimizing isomerization. Monitor the reaction closely and stop it as soon as a satisfactory conversion of the starting material is achieved.

  • Potential Cause 2: High concentration of acid catalyst.

    • Solution: While a catalyst is necessary, an excessively high concentration can accelerate the rate of isomerization. Use the minimum effective amount of the acid catalyst.

  • Potential Cause 3: Distillation conditions.

    • Solution: If purifying the product by distillation, be aware that prolonged exposure to high temperatures can also induce isomerization. Consider vacuum distillation to lower the boiling point and reduce the thermal stress on the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for the synthesis of this compound, with considerations for minimizing isomerization.

Materials:

  • Tiglic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tiglic acid in a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the mass of tiglic acid) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots taken from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

    • Add diethyl ether or ethyl acetate to extract the product.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation if necessary.

Protocol 2: GC-MS Analysis of this compound and Ethyl Angelate

This protocol provides a general method for the separation and quantification of this compound and its isomer, ethyl angelate.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Data Analysis:

  • Identify the peaks for ethyl angelate and this compound based on their retention times and mass spectra. Typically, the (Z)-isomer (ethyl angelate) will have a slightly shorter retention time than the (E)-isomer (this compound) on standard non-polar columns.

  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each isomer can be calculated from the ratio of its peak area to the total peak area of both isomers.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield and isomeric ratio of this compound.

Experiment Catalyst (H₂SO₄) Temperature (°C) Reaction Time (h) Yield (%) This compound : Ethyl Angelate Ratio
11 mol%80 (Reflux)28595 : 5
21 mol%80 (Reflux)69288 : 12
35 mol%80 (Reflux)29090 : 10
41 mol%6047098 : 2

This data is illustrative and actual results may vary.

Visualizations

Isomerization Pathway

Isomerization_Pathway This compound (E-isomer) This compound (E-isomer) Protonated Intermediate Protonated Intermediate This compound (E-isomer)->Protonated Intermediate + H⁺ Protonated Intermediate->this compound (E-isomer) - H⁺ Carbocation Intermediate Carbocation Intermediate Protonated Intermediate->Carbocation Intermediate Resonance Ethyl Angelate (Z-isomer) Ethyl Angelate (Z-isomer) Protonated Intermediate->Ethyl Angelate (Z-isomer) - H⁺ Carbocation Intermediate->Protonated Intermediate Rotation

Caption: Acid-catalyzed isomerization of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Mix Reactants Mix Reactants Add Catalyst Add Catalyst Mix Reactants->Add Catalyst Reflux Reflux Add Catalyst->Reflux Monitor Reaction Monitor Reaction Reflux->Monitor Reaction Cool Down Cool Down Monitor Reaction->Cool Down Reaction Complete Neutralize Neutralize Cool Down->Neutralize Extract Extract Neutralize->Extract Dry Dry Extract->Dry Solvent Removal Solvent Removal Dry->Solvent Removal GC-MS Analysis GC-MS Analysis Solvent Removal->GC-MS Analysis Purification (Distillation) Purification (Distillation) GC-MS Analysis->Purification (Distillation) If necessary

Caption: Workflow for this compound synthesis.

common impurities in commercial ethyl tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ethyl tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound, typically available at ≥98% purity, may contain several common impurities stemming from its synthesis and storage.[1] The primary synthesis route is the Fischer esterification of tiglic acid with ethanol.[2] Consequently, the most prevalent impurities are:

  • Unreacted Starting Materials:

    • Tiglic Acid

    • Ethanol

  • Geometric Isomer:

    • Ethyl angelate ((Z)-isomer)[3]

  • Other Potential Impurities:

    • Water: A byproduct of the esterification reaction.

    • Degradation products: Arising from improper storage conditions (e.g., exposure to heat or light).

Q2: What are the typical concentration ranges for these impurities?

A2: The concentration of impurities in commercial this compound can vary between suppliers and batches. However, based on typical purity levels, the expected ranges are summarized in the table below.

Data Presentation: Typical Impurity Profile of Commercial this compound (≥98% Purity)

ImpurityChemical StructureTypical Concentration Range (%)Potential Origin
Ethyl Angelate CH₃CH=C(CH₃)COOCH₂CH₃ (Z-isomer)0.1 - 2.0Isomerization during synthesis or starting material impurity.
Tiglic Acid CH₃CH=C(CH₃)COOH0.1 - 1.0Unreacted starting material.
Ethanol CH₃CH₂OH< 0.5Unreacted starting material/solvent.
Water H₂O< 0.1Byproduct of esterification, atmospheric moisture.

Q3: How can these impurities be identified and quantified?

A3: The most common analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

  • GC-MS is highly effective for separating volatile impurities like ethanol, ethyl angelate, and other organic byproducts. The mass spectrometer allows for confident identification of each component.

  • ¹H and ¹³C NMR spectroscopy can be used to determine the isomeric purity (this compound vs. ethyl angelate) and to detect and quantify other impurities containing protons or carbon atoms, such as residual tiglic acid.[6][7]

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Yields or Unexpected Side Products

  • Issue: You are using this compound as a reactant in a sensitive chemical synthesis (e.g., polymerization, pharmaceutical intermediate synthesis) and are observing lower than expected yields or the formation of unknown side products.[8]

  • Potential Cause: The presence of unreacted tiglic acid in the this compound. The carboxylic acid group of tiglic acid can interfere with reactions that are sensitive to acidic conditions or that involve catalysts that can be deactivated by acids.[9] In polymerization reactions, tiglic acid can act as a chain-terminating agent or alter the polymerization kinetics.

  • Troubleshooting Steps:

    • Quantify Tiglic Acid Content: Use the provided NMR or GC-MS protocol to determine the concentration of tiglic acid in your batch of this compound.

    • Purification: If the tiglic acid concentration is above the tolerance level for your reaction, consider purifying the this compound by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity, followed by drying and distillation.

    • Adjust Reaction Conditions: If purification is not feasible, you may need to adjust your reaction conditions. This could involve adding a non-nucleophilic base to neutralize the tiglic acid before proceeding with your primary reaction.

Scenario 2: Altered Physical Properties of the Final Product

  • Issue: You are using this compound in the development of a drug substance, and the final product exhibits altered physical properties such as crystallinity, melting point, or solubility compared to previous batches.

  • Potential Cause: The presence of the geometric isomer, ethyl angelate. Even small amounts of an isomer can sometimes impact the crystal lattice of a pharmaceutical compound or alter its amorphous properties.[10]

  • Troubleshooting Steps:

    • Determine Isomeric Purity: Utilize the detailed NMR or GC-MS protocol to accurately quantify the percentage of ethyl angelate in your this compound.

    • Correlate Impurity Level with Physical Properties: Analyze multiple batches of your final product and correlate the observed physical property variations with the concentration of the ethyl angelate impurity.

    • Source High-Purity this compound: If a correlation is found, it is crucial to source this compound with a higher isomeric purity for the synthesis of your drug substance.

Experimental Protocols

Protocol 1: Quantification of Impurities in this compound by GC-MS

This protocol outlines a general method for the separation and quantification of common impurities in this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the target analytes.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Source Temperature: 230 °C

  • Quantification: Create a calibration curve for each potential impurity (ethyl angelate, tiglic acid, ethanol) using certified reference standards. The concentration of each impurity in the this compound sample can then be determined from its peak area relative to the calibration curve.

Protocol 2: Determination of Isomeric Purity by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to determine the ratio of this compound to its isomer, ethyl angelate.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

  • Analysis:

    • This compound (E-isomer): The vinylic proton signal appears as a quartet at approximately 6.8 ppm. The methyl protons of the tiglate moiety appear as a doublet at around 1.8 ppm.

    • Ethyl Angelate (Z-isomer): The vinylic proton signal is typically shifted slightly upfield or downfield from the this compound signal. The chemical shifts of the methyl protons will also differ.

    • Quantification: Integrate the well-resolved vinylic proton signals for both this compound and ethyl angelate. The molar ratio of the two isomers can be calculated from the ratio of their integration values.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial This compound Sample GCMS GC-MS Analysis Sample->GCMS Inject NMR NMR Analysis Sample->NMR Dissolve Quant Quantification of Impurities GCMS->Quant Identify & Quantify Volatiles NMR->Quant Identify & Quantify Isomers & Non-volatiles Purity Purity Assessment (≥98%) Quant->Purity

Caption: Experimental workflow for the analysis of impurities in this compound.

troubleshooting_flowchart start Experiment with This compound issue Unexpected Results? (e.g., low yield, side products, altered physical properties) start->issue analyze Analyze this compound for Impurities (GC-MS, NMR) issue->analyze Yes proceed Proceed with Experiment issue->proceed No acid_impurity High Tiglic Acid Content? analyze->acid_impurity isomer_impurity High Ethyl Angelate Content? acid_impurity->isomer_impurity No purify Purify this compound (e.g., aqueous wash) acid_impurity->purify Yes adjust Adjust Reaction Conditions acid_impurity->adjust Yes, if purification is not feasible source Source Higher Purity This compound isomer_impurity->source Yes isomer_impurity->proceed No purify->proceed adjust->proceed source->proceed no_issue No yes_issue Yes yes_acid Yes no_acid No yes_isomer Yes no_isomer No

Caption: Troubleshooting flowchart for experiments involving this compound.

References

Technical Support Center: Optimization of Analytical Methods for Ethyl Tiglate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical determination of ethyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Gas Chromatography (GC) Troubleshooting

Issue/Question Potential Causes Recommended Solutions
Poor peak shape (tailing or fronting) Active sites in the injector liner or column. Column overloading. Improper sample vaporization.Use a deactivated liner and a column with appropriate inertness. Dilute the sample or reduce the injection volume. Optimize injector temperature. Ensure the solvent is appropriate for the injection technique.
Ghost peaks or carryover Contamination in the injector, syringe, or carrier gas. Septum bleed.Clean the injector and replace the septum and liner. Use a high-quality carrier gas with appropriate traps. Perform blank injections to confirm cleanliness. Use a conditioned, high-temperature septum.
Baseline instability or drift Column bleed at high temperatures. Contaminated detector. Leaks in the system.Ensure the column is not heated above its maximum operating temperature. Condition the column properly. Clean the detector according to the manufacturer's instructions. Perform a leak check of the system.
Poor resolution or peak overlap Inadequate separation on the column. Incorrect oven temperature program.Optimize the temperature program (slower ramp rate). Select a column with a different stationary phase for better selectivity. Ensure the carrier gas flow rate is optimal.
Irreproducible retention times Fluctuations in oven temperature or carrier gas flow rate. Leaks in the system.Ensure the GC oven is properly calibrated and stable. Use a reliable pressure regulator for the carrier gas. Check for leaks at all fittings.

High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting

Issue/Question Potential Causes Recommended Solutions
Variable retention times Inconsistent mobile phase composition. Column temperature fluctuations. Pump malfunction or leaks.Prepare fresh mobile phase accurately and degas thoroughly. Use a column oven to maintain a constant temperature.[1] Check for leaks in the pump and fittings.
Peak tailing Secondary interactions between this compound and the stationary phase. Column degradation.Adjust the mobile phase pH if applicable. Use a well-maintained, high-quality column. Consider a different stationary phase.
High backpressure Blockage in the column or system. Particulate matter from the sample or mobile phase.Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.[1] Backflush the column if recommended by the manufacturer.
Low sensitivity Suboptimal detector wavelength. Insufficient sample concentration. Detector issues.Determine the UV maximum of this compound for optimal sensitivity. Concentrate the sample or increase the injection volume (if it does not cause peak distortion). Check the detector lamp and ensure the flow cell is clean.[1]
Baseline noise Contaminated mobile phase or detector. Air bubbles in the system.Use high-purity solvents and degas the mobile phase.[2] Purge the pump and detector to remove air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for analyzing this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound. GC is often preferred due to the volatile nature of this compound.[3] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and selectivity. HPLC, particularly Ultra-Performance Liquid Chromatography (UPLC) with a C18 column, can also be employed, especially for samples in complex matrices that may not be suitable for direct GC injection.[4]

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation depends on the matrix. For liquid samples with low levels of interfering substances, direct injection may be possible after filtration. For more complex matrices, such as biological fluids or food products, an extraction step is necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a suitable technique for extracting volatile compounds like this compound from solid or liquid samples.[5] Liquid-liquid extraction with a non-polar solvent can also be effective.

Q3: What are the typical storage and handling conditions for this compound standards?

A3: this compound is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition. It is incompatible with strong oxidizing agents and strong bases.[4] Store standards in tightly sealed containers to prevent evaporation.

Q4: Can this compound isomerize during analysis?

A4: this compound is the (E)-isomer. While generally stable, exposure to heat, light, or certain chemical conditions could potentially cause isomerization to the (Z)-isomer (ethyl angelate). It is important to use controlled analytical conditions, particularly with respect to temperature, to minimize this risk.

Q5: How can I quantify this compound in my samples?

A5: Quantification is typically performed using an external standard calibration curve. Prepare a series of standards of known concentrations of this compound and analyze them under the same conditions as your samples. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of this compound in the sample can then be determined from this curve. For improved accuracy, an internal standard method can be used.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer.

  • Column : A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.

  • Injector :

    • Mode : Splitless or split, depending on the sample concentration.

    • Temperature : 250 °C.

    • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 4 °C/min.

    • Hold at 250 °C for 20 minutes.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 35-350.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is a general guideline and may require optimization.

  • Instrumentation : UPLC system with a UV or MS detector.

  • Column : A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size) is recommended.[4]

  • Mobile Phase :

    • A : 0.1% Formic acid in Water.

    • B : 0.1% Formic acid in Acetonitrile or Methanol.

  • Gradient :

    • Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 10 minutes.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 30 - 40 °C.

  • Detector :

    • UV : Wavelength set at the absorbance maximum of this compound (around 210-220 nm).

    • MS : Electrospray ionization (ESI) in positive mode.

  • Injection Volume : 1-5 µL.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound and related compounds. These values are illustrative and will vary depending on the specific instrumentation and method conditions.

Table 1: GC Method Performance Characteristics

ParameterTypical Value
Retention Time Dependent on column and temperature program
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 10%

Table 2: HPLC/UPLC Method Performance Characteristics

ParameterTypical Value
Retention Time Dependent on column, mobile phase, and gradient
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 150 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., HS-SPME, LLE) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC/UPLC) Injection->Separation Detection Detection (MS, FID, UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A typical analytical workflow for the detection of this compound.

Troubleshooting_Workflow Problem Identify Chromatographic Problem CheckSystem Check System Suitability (e.g., blanks, standards) Problem->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK SampleIssue Investigate Sample (Preparation, Matrix Effects) IsSystemOK->SampleIssue Yes MethodIssue Investigate Method Parameters (e.g., Temp, Mobile Phase) IsSystemOK->MethodIssue No Resolve Resolve Issue and Re-analyze SampleIssue->Resolve InstrumentIssue Investigate Instrument Components (e.g., Column, Injector, Detector) MethodIssue->InstrumentIssue InstrumentIssue->Resolve

Caption: A logical troubleshooting workflow for chromatographic analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl Tiglate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl tiglate, an unsaturated ester with applications in fragrance, flavor, and as a building block in pharmaceutical synthesis, can be prepared through various chemical routes. The choice of synthesis method often depends on factors such as desired yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of common methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative data for different methods of synthesizing this compound, providing a clear comparison of their performance.

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperatureYield
Fischer Esterification Tiglic Acid, Ethanol (B145695)Sulfuric Acid (conc.)2 hoursReflux (approx. 78°C)~95%
Wittig Reaction Ethyl 2-(triphenylphosphoranylidene)propanoate, Acetaldehyde (B116499)-15 minutesRoom TemperatureHigh
Enzymatic Synthesis Tiglic Acid, EthanolNovozym 435 (Immobilized Lipase)1 hour40°C>96%

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes compared in this guide.

Fischer Esterification

This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tiglic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation to yield pure this compound. A similar esterification of a hydroxy acid with ethanol under these conditions has been reported to yield up to 95%.[1]

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds. In the context of this compound synthesis, a stabilized phosphorus ylide is reacted with an aldehyde.

Experimental Procedure:

  • In a round-bottom flask, suspend ethyl 2-(triphenylphosphoranylidene)propanoate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add acetaldehyde (1.1 eq) to the suspension at room temperature.

  • Stir the reaction mixture for 15 minutes. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the triphenylphosphine (B44618) oxide byproduct can be precipitated by the addition of a non-polar solvent like hexane.

  • Filter off the triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel. While a specific yield for this exact reaction is not detailed in the searched literature, Wittig reactions with stabilized ylides are generally high-yielding.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases, such as Novozym 435, are effective catalysts for esterification.

Experimental Procedure:

  • In a screw-capped vial, combine tiglic acid (1.0 eq) and ethanol (7.0 eq) in a suitable organic solvent such as 1,2-dichloroethane.

  • Add Novozym 435 (e.g., 15 g/L of solvent). Novozym 435 is an immobilized form of Candida antarctica lipase (B570770) B.[2][3]

  • Incubate the mixture at 40°C with shaking (e.g., 150 rpm) for 1 hour.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches completion, the enzyme can be recovered by simple filtration for reuse.

  • The solvent is removed from the filtrate under reduced pressure to yield the this compound. A similar enzymatic synthesis of octyl formate (B1220265) using Novozym 435 reported a conversion of over 96%.[4]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical flow of the described synthesis methods for this compound.

Fischer_Esterification TiglicAcid Tiglic Acid EthylTiglate This compound TiglicAcid->EthylTiglate Ethanol Ethanol Ethanol->EthylTiglate H2SO4 H2SO4 (cat.) H2SO4->EthylTiglate Water Water EthylTiglate->Water + Wittig_Reaction Ylide Ethyl 2-(triphenylphosphoranylidene)propanoate EthylTiglate This compound Ylide->EthylTiglate Acetaldehyde Acetaldehyde Acetaldehyde->EthylTiglate TPPO Triphenylphosphine Oxide EthylTiglate->TPPO + Enzymatic_Synthesis TiglicAcid Tiglic Acid EthylTiglate This compound TiglicAcid->EthylTiglate Ethanol Ethanol Ethanol->EthylTiglate Novozym435 Novozym 435 Novozym435->EthylTiglate Water Water EthylTiglate->Water +

References

A Comparative Guide to Ethyl Tiglate and Methyl Tiglate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice between structurally similar reagents can significantly impact reaction outcomes, including yield, rate, and selectivity. This guide provides an in-depth comparison of ethyl tiglate and mthis compound, two α,β-unsaturated esters, focusing on their performance in key chemical reactions. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Executive Summary

This compound and mthis compound, while differing by only a single methylene (B1212753) unit in their ester alkyl chain, exhibit notable differences in reactivity, primarily attributable to steric and electronic effects. Generally, mthis compound displays enhanced reactivity compared to its ethyl counterpart in reactions sensitive to steric hindrance around the carbonyl group. This guide will explore these differences in the context of common chemical transformations, including hydrolysis, transesterification, and Michael additions.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these esters is crucial for their effective application in synthesis. The following table summarizes key properties for both compounds.

PropertyThis compoundMthis compoundReference(s)
Molecular Formula C₇H₁₂O₂C₆H₁₀O₂[1][2]
Molecular Weight 128.17 g/mol 114.14 g/mol [1][2]
Boiling Point 154-156 °C138-139 °C[1][3]
Density ~0.923 g/mL at 25 °C~0.938-0.944 g/mL at 25 °C[1]
CAS Number 5837-78-56622-76-0[1][2]

Comparative Performance in Chemical Reactions

The subtle structural variation between this compound and mthis compound leads to discernible differences in their chemical behavior. The smaller methyl group in mthis compound generally results in less steric hindrance at the reaction center, often leading to faster reaction rates.

Hydrolysis
Transesterification

Transesterification, the conversion of one ester to another, is a vital reaction in various industrial processes, including biodiesel production. Comparative studies on the transesterification of vegetable oils with methanol (B129727) versus ethanol (B145695) have consistently shown that methanolysis (reaction with methanol) is more efficient, resulting in higher yields and faster reaction times. This is again explained by the lower steric hindrance of the methoxide (B1231860) nucleophile compared to ethoxide. Therefore, in a transesterification reaction where this compound is reacted with methanol, or mthis compound with ethanol, the reaction involving the less sterically hindered alcohol and ester combination is expected to be more favorable. For instance, the conversion of this compound to mthis compound using methanol would likely proceed more efficiently than the reverse reaction.

Michael Addition

In Michael additions, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the Michael acceptor is influenced by both electronic and steric factors. While specific comparative kinetic studies on ethyl versus mthis compound as Michael acceptors are scarce, the general principles of steric hindrance apply. The smaller methyl ester group in mthis compound is expected to exert less steric influence on the approach of a nucleophile to the β-carbon, potentially leading to faster reaction rates compared to this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in chemical research. Below are representative procedures for the synthesis and key reactions of tiglate esters.

Synthesis of this compound via Fischer Esterification

Protocol:

  • To a round-bottom flask, add tiglic acid and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation.[4]

General Protocol for Michael Addition to a Tiglate Ester

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the Michael donor (e.g., a β-dicarbonyl compound) in a suitable anhydrous solvent.

  • Add the tiglate ester (ethyl or mthis compound) to the solution.

  • Add a catalytic amount of a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium ethoxide).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Michael adduct by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the general mechanisms.

Hydrolysis Ester Tiglate Ester (Ethyl or Methyl) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + H₂O / H₃O⁺ or OH⁻ H2O H₂O / H₃O⁺ or OH⁻ Tetrahedral_Intermediate->Ester - H₂O / H₃O⁺ or OH⁻ Tiglic_Acid Tiglic Acid Tetrahedral_Intermediate->Tiglic_Acid - Alcohol Alcohol Alcohol (Ethanol or Methanol)

Caption: General mechanism for the hydrolysis of tiglate esters.

Transesterification Ester1 This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester1->Tetrahedral_Intermediate + CH₃O⁻ Methanol Methanol (CH₃OH) + Catalyst Tetrahedral_Intermediate->Ester1 - CH₃O⁻ Ester2 Mthis compound Tetrahedral_Intermediate->Ester2 - C₂H₅O⁻ Ethanol Ethanol (C₂H₅OH)

Caption: Transesterification of this compound to mthis compound.

Michael_Addition Tiglate Tiglate Ester Enolate_Intermediate Enolate Intermediate Tiglate->Enolate_Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Adduct Michael Adduct Enolate_Intermediate->Adduct + H⁺ Proton_Source Proton Source (H⁺)

Caption: General mechanism for the Michael addition to a tiglate ester.

Conclusion

The choice between this compound and mthis compound in a chemical synthesis is a nuanced decision that depends on the specific reaction and desired outcome. Based on established principles of chemical reactivity, mthis compound is generally the more reactive of the two in reactions where steric hindrance at the carbonyl group is a significant factor . This increased reactivity can lead to faster reaction times and potentially higher yields. However, other factors such as cost, availability, and the specific requirements of the synthetic target must also be taken into consideration. Researchers are encouraged to perform small-scale optimization experiments when developing new methodologies involving these reagents.

References

A Researcher's Guide to the In Vitro Validation of Ethyl Tiglate's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro validation of ethyl tiglate's biological activity, with a focus on its potential anti-inflammatory and antioxidant properties. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and presents comparative data for well-established reference compounds and potential alternatives. This guide serves as a comprehensive resource for designing and interpreting in vitro studies to characterize the bioactivity of this compound.

Section 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key mediators of the inflammatory response include nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs.

Inhibition of Nitric Oxide (NO) Production in Macrophages

The in vitro assessment of a compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages is a widely used primary screening method for potential anti-inflammatory agents.

LPS_Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammatory Response NO->Inflammation EthylTiglate This compound (Hypothesized) EthylTiglate->IKK Inhibits? EthylTiglate->NFkB Inhibits? DPPH_Assay cluster_workflow Experimental Workflow cluster_reaction Chemical Reaction DPPH_Solution Prepare DPPH Solution (Purple) Mixing Mix DPPH and Test Compound DPPH_Solution->Mixing Test_Compound Prepare Test Compound Solutions (e.g., this compound) Test_Compound->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation DPPH_Radical DPPH• (Radical, Purple) DPPH_H DPPH-H (Non-radical, Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant Antioxidant (e.g., this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Is Oxidized

A Comparative Analysis of Ethyl Tiglate from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of ethyl tiglate derived from various natural origins. It delves into the quantitative yields, detailed experimental protocols for isolation and analysis, and the associated biological activities, offering a valuable resource for harnessing the potential of this versatile ester.

This compound, a volatile organic compound with a characteristic fruity and slightly green aroma, is a naturally occurring ester found in a variety of plants and microorganisms. Its presence contributes to the distinct flavor and fragrance profiles of many natural products. Beyond its sensory attributes, emerging research is beginning to uncover the potential biological activities of this compound, making it a compound of interest for the pharmaceutical and biotechnology sectors. This guide offers a side-by-side comparison of this compound from three distinct natural sources: apples (Malus domestica), pineapples (Ananas comosus), and the yeast Saprochaete suaveolens.

Quantitative Analysis of this compound Yield

The concentration of this compound varies significantly among its natural sources, influenced by factors such as cultivar, ripeness, and fermentation conditions. While it is a component of the complex aroma profile of many fruits, its microbial production can offer a more concentrated and potentially scalable source.

Natural SourcePart Analyzed/ConditionThis compound Concentration/YieldAnalytical MethodReference
Apple (Malus domestica)FruitNatural constituent, concentration varies by cultivar. Specific quantitative data across a wide range of cultivars is not extensively documented, often being a minor component of the overall volatile profile.Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[1]
Pineapple (Ananas comosus)FruitPresent as a volatile component. Quantitative data is limited and varies among cultivars.Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[2]
Saprochaete suaveolens (Yeast)Fermentation CultureCan constitute a significant portion of the volatile fraction, ranging from 8.5% to 74.6% of the total volatiles, particularly when isoleucine is provided as a precursor.Headspace Solid-Phase Microextraction Gas Chromatography/Flame Ionization Detector (HS-SPME-GC/FID) and GC-Mass Spectrometry (GC-MS)[3]

Experimental Protocols

Accurate quantification and characterization of this compound from natural sources rely on robust and validated analytical methodologies. The following sections detail the typical experimental protocols for the extraction, isolation, and analysis of this compound from the discussed sources.

Extraction and Analysis of this compound from Fruits (Apple and Pineapple)

A widely used method for the analysis of volatile compounds in fruits is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Fresh fruit is washed, peeled, and cored.

  • A specific weight of the fruit pulp is homogenized to a puree.

  • An internal standard (e.g., a known concentration of a non-native ester) is added to the puree for quantification purposes.

  • A saturated salt solution (e.g., NaCl) is often added to the sample vial to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The prepared sample is placed in a sealed headspace vial and equilibrated at a specific temperature (e.g., 40-60°C) for a defined period.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.

  • The fiber is then retracted and introduced into the GC injector for thermal desorption of the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: The desorbed analytes are transferred to the GC column in splitless mode.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-INNOWax) is typically used for separation.

  • Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, ramp up to 220-250°C.

  • Mass Spectrometer: The separated compounds are ionized (usually by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Extraction and Analysis of this compound from Saprochaete suaveolens Culture

1. Cultivation:

  • Saprochaete suaveolens is cultured in a suitable liquid medium (e.g., Yeast Nitrogen Base) supplemented with a carbon source (e.g., glucose) and a precursor for this compound production, such as the amino acid isoleucine.

  • The culture is incubated at a controlled temperature (e.g., 25-30°C) with agitation for a specific duration.

2. Sample Preparation:

  • A sample of the fermentation broth is collected.

  • For headspace analysis, the broth can be directly transferred to a headspace vial. An internal standard and salt may be added as described for fruit analysis.

  • For solvent extraction, the culture is centrifuged to separate the cells from the supernatant. The supernatant is then extracted with a suitable organic solvent (e.g., ethyl acetate). The cell pellet can also be extracted separately to analyze intracellular metabolites.

3. HS-SPME-GC-MS Analysis:

  • The analytical procedure is similar to that described for fruit analysis, with the SPME fiber exposed to the headspace of the culture broth or the solvent extract.

4. Liquid-Liquid Extraction followed by GC-MS Analysis:

  • The solvent extract containing the volatile compounds is concentrated under a gentle stream of nitrogen.

  • The concentrated extract is then injected into the GC-MS for analysis.

Biological Activities and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and associated signaling pathways of this compound isolated from natural sources. Much of the research on compounds from sources like Fontainea picrosperma has focused on more complex molecules, such as tigilanol tiglate, which has demonstrated potent anti-cancer properties through the activation of Protein Kinase C (PKC).

While direct evidence for this compound's activity is scarce, its structural similarity to other short-chain fatty acid esters suggests potential roles in cellular signaling and as a pheromone in some insect species. Further research is imperative to elucidate the pharmacological potential of this compound.

Visualizing Experimental Workflows and Biosynthetic Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for fruit volatile analysis and the biosynthetic pathway of this compound in Saprochaete suaveolens.

Experimental_Workflow_Fruit_Volatiles Fruit Fresh Fruit (Apple/Pineapple) Homogenization Homogenization Fruit->Homogenization Vial Headspace Vial + Internal Standard + Salt Homogenization->Vial SPME HS-SPME (Adsorption) Vial->SPME Incubation GCMS GC-MS Analysis (Desorption & Separation) SPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Experimental workflow for the analysis of volatile compounds from fruit.

Ethyl_Tiglate_Biosynthesis Isoleucine Isoleucine BetaOxidation β-Oxidation Pathway Isoleucine->BetaOxidation TiglylCoA Tiglyl-CoA BetaOxidation->TiglylCoA Esterification Esterification (Alcohol Acetyltransferase) TiglylCoA->Esterification Ethanol Ethanol Ethanol->Esterification EthylTiglate This compound Esterification->EthylTiglate

Caption: Biosynthesis of this compound from isoleucine in Saprochaete suaveolens.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound from different natural sources. While fruits like apples and pineapples contribute to the natural occurrence of this ester, microbial fermentation by Saprochaete suaveolens presents a promising avenue for its targeted production. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. A critical area for future investigation is the exploration of the biological activities of this compound, which could unlock its potential in drug development and other biotechnological applications. The lack of extensive quantitative data for many fruit cultivars also presents an opportunity for further analytical research.

References

A Spectroscopic Comparison of Synthetic versus Natural Ethyl Tiglate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of synthetic and natural ethyl tiglate. While pure this compound is chemically identical regardless of its origin, the manufacturing or extraction process can introduce unique impurity profiles. Understanding these differences is crucial for applications in research, flavor and fragrance development, and pharmaceuticals, where purity is paramount. This document outlines the expected spectroscopic characteristics of pure this compound and discusses how potential impurities in both synthetic and natural grades can be identified using various analytical techniques.

Spectroscopic Data of Pure this compound

Pure this compound, chemically known as ethyl (E)-2-methylbut-2-enoate, exhibits a consistent spectroscopic profile. The data presented below serves as a reference for the pure compound.

Table 1: Spectroscopic Data for Pure this compound

Spectroscopic TechniqueKey Parameters and Expected Values
¹H NMR (in CDCl₃)δ ~6.8 ppm (q, 1H, C=CH), δ ~4.2 ppm (q, 2H, OCH₂CH₃), δ ~1.8 ppm (d, 3H, =C-CH₃), δ ~1.8 ppm (s, 3H, C(CH₃)=), δ ~1.3 ppm (t, 3H, OCH₂CH₃)
¹³C NMR (in CDCl₃)δ ~168 ppm (C=O), δ ~138 ppm (C=CH), δ ~128 ppm (C(CH₃)=), δ ~60 ppm (OCH₂), δ ~14 ppm (OCH₂CH₃), δ ~14 ppm (=C-CH₃), δ ~12 ppm (C(CH₃)=)[1]
Infrared (IR) Spectroscopy ~1715 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 128. Key fragments at m/z = 99 ([M-C₂H₅]⁺), 83 ([M-OC₂H₅]⁺), 55 ([C₄H₇]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound samples. Instrument parameters may need to be optimized for specific equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz. Use a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are commonly used.

2. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

  • GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and use a split injection mode. A typical oven temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.

Comparison of Synthetic and Natural this compound: An Impurity Profile Perspective

The primary distinction between synthetic and natural this compound lies in their impurity profiles, which can be readily assessed using the spectroscopic techniques detailed above.

Synthetic this compound

Synthetic this compound is commonly produced by the Fischer esterification of tiglic acid with ethanol (B145695), often in the presence of an acid catalyst like sulfuric acid.

Potential Impurities:

  • Tiglic Acid: Unreacted starting material.

  • Ethanol: Unreacted starting material.

  • Geometric Isomer (Ethyl Angelate): Although the starting material is tiglic acid (the E-isomer), some isomerization to angelic acid (the Z-isomer) can occur during the reaction, leading to the formation of ethyl angelate.

Spectroscopic Detection of Impurities in Synthetic this compound:

  • ¹H NMR: The presence of unreacted tiglic acid would be indicated by a broad singlet for the carboxylic acid proton (OH) typically above δ 10 ppm.[2] Ethanol would show a characteristic triplet at ~1.2 ppm and a quartet at ~3.7 ppm, along with a broad singlet for the hydroxyl proton.[3][4] Ethyl angelate has distinct chemical shifts from this compound, which would be observable in a high-resolution spectrum.

  • IR: A broad O-H stretching band from 3300-2500 cm⁻¹ would indicate the presence of tiglic acid .[5] A broad O-H band around 3350 cm⁻¹ would suggest the presence of ethanol .[1][5]

  • GC-MS: This is a powerful tool for separating and identifying volatile impurities. Each impurity will have a distinct retention time and mass spectrum.

Natural this compound

Natural this compound is extracted from sources such as essential oils (e.g., geranium oil) or fruits. The "impurities" in this case are other naturally occurring volatile compounds from the source matrix.

Potential Co-occurring Compounds (Impurities):

  • Other Esters: Geranyl formate (B1220265), citronellyl formate, and other tiglate esters are often found alongside this compound in essential oils.[6]

  • Terpenes and Terpenoids: Compounds like geraniol (B1671447) and citronellol (B86348) are common in essential oils containing this compound.

Spectroscopic Detection of Co-occurring Compounds in Natural this compound:

  • ¹H NMR and ¹³C NMR: The spectra of natural extracts will be complex, showing a multitude of peaks corresponding to the various components. The signals for this compound will be present among many others. For example, geranyl formate and citronellyl formate have characteristic signals in the olefinic and ester regions of the NMR spectrum that can be distinguished from those of this compound.

  • GC-MS: This is the most effective technique for analyzing complex natural mixtures. The chromatogram will show numerous peaks, and the mass spectrum of each peak can be compared to spectral libraries to identify the individual components. For instance, the mass spectrum of geranyl formate shows a molecular ion at m/z 182 and characteristic fragments,[7][8] while citronellyl formate also has a molecular ion at m/z 184 and its own unique fragmentation pattern.[9][10]

Workflow for Source Identification

The following diagram illustrates a logical workflow for determining the likely origin of an this compound sample based on its spectroscopic profile.

G Workflow for this compound Source Identification cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Source Determination A This compound Sample B Acquire ¹H NMR, ¹³C NMR, IR, and GC-MS Data A->B C Compare with Reference Spectra of Pure this compound B->C D Identify Impurity Signals C->D E Impurities: Tiglic Acid, Ethanol, Ethyl Angelate? D->E F Likely Synthetic Origin E->F Yes G Impurities: Complex Mixture of Esters, Terpenes, etc.? E->G No H Likely Natural Origin G->H Yes

Caption: Workflow for identifying the origin of an this compound sample.

Conclusion

While the spectroscopic data of pure synthetic and natural this compound are identical, the presence and nature of impurities provide a clear basis for differentiation. Synthetic this compound is likely to contain residual starting materials and isomeric byproducts. In contrast, natural this compound will be accompanied by a complex mixture of other volatile organic compounds characteristic of its biological source. A combination of NMR, IR, and particularly GC-MS allows for a thorough analysis of the impurity profile, enabling researchers to determine the likely origin and assess the purity of an this compound sample. This understanding is critical for ensuring the quality and consistency of materials used in sensitive applications.

References

A Comparative Guide to Assessing Ethyl Tiglate Purity: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Ethyl tiglate, an unsaturated ester with applications in flavors, fragrances, and as a starting material in chemical synthesis, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assessment of this compound purity, complete with experimental protocols and supporting data.

Introduction to Purity Assessment of this compound

This compound, the ethyl ester of tiglic acid, is a volatile organic compound. Its purity is crucial as trace impurities can affect its chemical reactivity, organoleptic properties, and toxicological profile. The primary impurities of concern often include its geometric isomer, ethyl angelate, unreacted starting materials such as tiglic acid, and residual solvents like ethanol (B145695) from the synthesis process.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the traditional and most common method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative with distinct advantages, particularly in the separation of non-volatile or thermally labile impurities.

Comparative Analysis: HPLC vs. GC-FID

The choice between HPLC and GC for purity analysis depends on the specific requirements of the assay, including the nature of expected impurities, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reverse-PhaseCapillary column (e.g., DB-5, HP-INNOWax)
Mobile Phase Acetonitrile/Water or Methanol/Water mixturesInert gas (e.g., Helium, Nitrogen, Hydrogen)
Temperature Typically ambient to moderately elevated (e.g., 25-40 °C)High temperatures required for volatilization (e.g., 50-250 °C oven program)
Primary Application Well-suited for non-volatile or thermally sensitive impurities (e.g., tiglic acid).Ideal for volatile and semi-volatile compounds (e.g., this compound, ethyl angelate, ethanol).
Sensitivity Dependent on UV absorbance of the analyte and impurities.High sensitivity for compounds that ionize in a flame.
Analysis Time Typically 10-20 minutes.Can be faster, often under 15 minutes.
Impurity Separation Excellent for separating the main component from less volatile impurities like tiglic acid. Can separate geometric isomers.Excellent separation of volatile impurities and isomers.
Experimental Protocols

Detailed methodologies for both a proposed HPLC method and a standard GC-FID method are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantification of this compound and the separation of its key potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve approximately 100 mg of the this compound sample in 100 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is a standard approach for the purity analysis of volatile esters.

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: HP-INNOWax capillary column, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as acetone (B3395972) or ethanol.

Expected Chromatographic Performance

The following table summarizes the anticipated elution order and approximate retention times for this compound and its potential impurities using the described methods.

CompoundPredicted HPLC Retention Time (min)Predicted GC Retention Time (min)Notes
Ethanol~2.5~3.0A potential residual solvent from synthesis.
Tiglic Acid~3.5N/A (may not elute cleanly)A non-volatile starting material, well-suited for HPLC analysis.
Ethyl Angelate~5.8~7.2The (Z)-isomer of this compound. Separation is critical for accurate purity assessment.
This compound ~6.5 ~7.5 The main component, (E)-isomer.

Visualizing the Analytical Workflow and Method Comparison

To further clarify the experimental process and the decision-making logic for selecting an analytical method, the following diagrams are provided.

HPLC_Workflow Experimental Workflow for HPLC Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Elution (ACN:Water 60:40, 1 mL/min) inject->separate detect UV Detection at 210 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for assessing this compound purity by HPLC.

HPLC_vs_GC_Comparison Comparison of HPLC and GC for this compound Purity Analysis cluster_hplc_pros Advantages of HPLC cluster_hplc_cons Disadvantages of HPLC cluster_gc_pros Advantages of GC cluster_gc_cons Disadvantages of GC main Purity Analysis of this compound hplc HPLC Method main->hplc gc GC Method main->gc hplc_pro1 Analyzes non-volatile impurities (e.g., tiglic acid) hplc->hplc_pro1 hplc_pro2 No high temperatures, suitable for thermally labile compounds hplc->hplc_pro2 hplc_con1 May have lower resolution for highly volatile impurities hplc->hplc_con1 hplc_con2 Requires UV chromophore for sensitive detection hplc->hplc_con2 gc_pro1 Excellent for volatile compounds (isomers, solvents) gc->gc_pro1 gc_pro2 High sensitivity with FID detector gc->gc_pro2 gc_pro3 Often faster analysis times gc->gc_pro3 gc_con1 Not suitable for non-volatile impurities gc->gc_con1 gc_con2 High temperatures can degrade thermally sensitive compounds gc->gc_con2

Caption: Logical comparison of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs.

  • GC-FID is the preferred method for routine quality control, where the primary focus is on volatile impurities and achieving high throughput. Its robustness and sensitivity for this class of compounds are well-established.

  • HPLC is a valuable complementary technique , especially during process development or in stability studies where the formation of non-volatile degradation products, such as the hydrolysis product tiglic acid, is a concern. It provides a more comprehensive purity profile by detecting compounds that are not amenable to GC analysis.

For comprehensive characterization and validation of this compound purity, employing both HPLC and GC methods is recommended to ensure all potential impurities are detected and quantified accurately.

Unraveling the Biological Efficacy of Ethyl Tiglate: A Comparative Analysis with Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant focus on the complex diterpenoid ester, tigilanol tiglate, for its potent anti-tumor activities, while data on the biological efficacy of the simpler ethyl tiglate and its direct analogs remains limited. This guide synthesizes the available information, highlighting the disparity in research and outlining the experimental approaches used to evaluate such compounds.

While this compound, a simple ester of tiglic acid, is recognized for its use in fragrances and is under preliminary investigation for anti-inflammatory properties, there is a notable absence of in-depth, comparative studies on its biological activity versus its simple alkyl analogs such as mthis compound, propyl tiglate, and butyl tiglate. The majority of robust biological data is associated with tigilanol tiglate (EBC-46), a significantly more complex molecule that contains a tiglate moiety.

Comparative Landscape: Tigilanol Tiglate vs. Simple Tiglate Esters

The current body of scientific research presents a stark contrast in the depth of understanding between tigilanol tiglate and simple tiglate esters.

Tigilanol Tiglate (EBC-46): A Potent and Well-Studied Agent

Tigilanol tiglate has been the subject of extensive research, demonstrating significant efficacy as an anti-cancer agent. Its mechanism of action is primarily attributed to the activation of Protein Kinase C (PKC) isoforms, leading to a cascade of cellular events that result in tumor cell death and an inflammatory response.

This compound and its Simple Analogs: An Unexplored Frontier

Signaling Pathways: The Dominance of Tigilanol Tiglate Research

The intricate signaling pathways associated with tiglate-containing compounds have been almost exclusively elucidated in the context of tigilanol tiglate.

Protein Kinase C (PKC) Activation by Tigilanol Tiglate

A primary mechanism of action for tigilanol tiglate is its role as a potent activator of the Protein Kinase C (PKC) family of enzymes. This activation is a critical step that initiates a signaling cascade leading to various cellular responses, including inflammation and cell death.

PKC_Activation_Pathway Tigilanol Tiglate Signaling Pathway Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC) Tigilanol_Tiglate->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response Leads to

Caption: Tigilanol Tiglate's activation of PKC.

There is currently no direct evidence to suggest that the much simpler this compound molecule interacts with and activates PKC in a similar manner.

Experimental Protocols for Efficacy Evaluation

To ascertain and compare the biological efficacy of this compound and its analogs, a series of standardized in vitro assays would be necessary. The following are detailed methodologies for key experiments that would be appropriate for such an investigation.

Cytotoxicity Assays

These assays are fundamental in determining the potential of a compound to kill cells, a key characteristic for anti-cancer agents.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and its analogs. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

Anti-inflammatory Assays

To investigate the potential anti-inflammatory effects of these compounds, assays measuring key inflammatory mediators are employed.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Experimental Workflow:

Caption: Workflow for the Nitric Oxide assay.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound and its analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Antimicrobial Assays

To determine the antimicrobial properties of the compounds, their ability to inhibit the growth of various microorganisms is tested.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for the MIC antimicrobial assay.

Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and its analogs in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (bacteria or fungi) to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • Observation: After incubation, visually inspect the plates for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

Future research should focus on systematic in vitro and in vivo studies to elucidate the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound and its simple alkyl analogs. Such studies, employing the standardized protocols outlined above, would be crucial in determining any structure-activity relationships and unlocking the potential therapeutic applications of this class of compounds. A thorough investigation is warranted to move beyond the current limited understanding and to fully explore the biological potential of these simple tiglate esters.

A Guide to the Cross-Validation of Analytical Techniques for Ethyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethyl tiglate, a key fragrance and flavor compound, is paramount. The selection of an appropriate analytical technique is a critical decision that influences the reliability and validity of experimental results. This guide provides a comprehensive comparison of commonly employed analytical techniques for the analysis of this compound, supported by typical performance data and detailed experimental protocols.

Two of the most prevalent analytical techniques for volatile and semi-volatile compounds like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when dealing with complex matrices or when derivatization is not desirable. This guide will focus on a comparative analysis of GC-FID and GC-MS, with a brief discussion on the applicability of HPLC.

The process of cross-validation ensures that different analytical methods provide comparable and reliable results, which is crucial when transferring methods between laboratories or when employing multiple techniques within a single study.[1][2]

Comparative Data of Analytical Techniques

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile esters, providing a benchmark for the expected performance in this compound analysis. It is important to note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Typically in the low ppm range (e.g., 1-10 ppm)Can reach lower levels, often in the ppb range (e.g., 0.1-1 ppm)Dependent on chromophore, typically in the low ppm range
Limit of Quantification (LOQ) Typically in the low to mid ppm range (e.g., 5-20 ppm)Can reach lower levels, often in the low ppb range (e.g., 0.5-5 ppm)Dependent on chromophore, typically in the mid ppm range
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Specificity/Selectivity Good, based on retention timeExcellent, based on retention time and mass spectrumGood, based on retention time and UV spectrum

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative methodologies for the analysis of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-FID Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, DB-WAX) is typically used. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

  • Data Acquisition: The retention time and peak area of this compound are recorded.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides both quantification and structural confirmation of this compound, making it ideal for complex matrices and for verifying the identity of the analyte.

1. Sample Preparation:

  • Sample preparation is similar to the GC-FID protocol. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is highly recommended for improved accuracy and precision.

2. GC-MS Conditions:

  • GC conditions (Column, Injector, Carrier Gas, Oven Program): Typically the same as for GC-FID to allow for direct comparison of retention times.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound for enhanced sensitivity and selectivity.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Data Acquisition: The retention time, mass spectrum, and peak area of the target ions are recorded.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as GC-FID and GC-MS, for the analysis of this compound.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Techniques cluster_method1 Method A: GC-FID cluster_method2 Method B: GC-MS cluster_validation Cross-Validation M1_Prep Sample Preparation M1_Analysis GC-FID Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition (Peak Area, RT) M1_Analysis->M1_Data Data_Comparison Statistical Comparison of Results M1_Data->Data_Comparison Results from Method A M2_Prep Sample Preparation M2_Analysis GC-MS Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition (Peak Area, RT, Mass Spectra) M2_Analysis->M2_Data M2_Data->Data_Comparison Results from Method B Validation_Params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Validation_Params->Data_Comparison Conclusion Assessment of Method Comparability Data_Comparison->Conclusion end End: Select Appropriate Method Conclusion->end start Start: Define Analytical Problem start->M1_Prep start->M2_Prep

Caption: Workflow for cross-validating GC-FID and GC-MS methods.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound. A comparative study of these methods for volatile compounds in olive oil suggests that while GC-FID can offer good selectivity and linearity over a wide range, GC-MS provides superior sensitivity and lower limits of detection and quantification.[3][4] The choice between the two often depends on the specific requirements of the analysis. For routine quality control where the identity of this compound is well-established and high throughput is required, GC-FID is a cost-effective and reliable option. For complex matrices, trace-level quantification, or when unambiguous identification is necessary, the specificity of GC-MS is indispensable. While not detailed here, HPLC-UV can be a viable alternative, especially for non-volatile matrices or when derivatization is to be avoided. A thorough cross-validation, as outlined, is essential to ensure data integrity and consistency across different analytical platforms.

References

A Comparative Analysis of the Organoleptic Properties of Ethyl Tiglate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl tiglate, a naturally occurring ester found in various fruits and beverages, and its geometric isomer, ethyl angelate, present distinct sensory profiles that are of significant interest in the fields of flavor chemistry, food science, and pharmacology. Understanding the organoleptic properties of these isomers is crucial for their application in product formulation and for assessing their potential impact on the sensory experience of pharmaceuticals. This guide provides a comparative overview of the known organoleptic characteristics of ethyl (E)-2-methyl-2-butenoate (this compound) and ethyl (Z)-2-methyl-2-butenoate (ethyl angelate), supported by recommended experimental protocols for their detailed evaluation.

Sensory Profile Comparison

The available literature and commercial data describe distinct differences in the odor and taste profiles of this compound and its related isomers. While detailed quantitative data such as odor and taste thresholds are not extensively available in public-access literature, a qualitative comparison can be drawn.

This compound ((E)-isomer) is generally characterized by a pleasant, fruity, and sweet aroma.[1][2][3] Its flavor profile is often described with nuances of apple, tropical fruits, and a subtle green or earthy undertone.[1][4] Some sources also report nutty and caramel-like notes.

Ethyl Angelate ((Z)-isomer) is less well-characterized in terms of its organoleptic properties in readily available sources. However, related angelate esters are sometimes described as having a more pungent and ethereal aroma. For instance, methyl angelate is described as having a "pungent ethereal" odor. While direct extrapolation of the sensory profile of ethyl angelate is not possible without experimental data, it is reasonable to hypothesize that it would differ significantly from the sweeter, fruitier profile of this compound.

A summary of the reported qualitative organoleptic descriptors is presented in Table 1.

Table 1: Comparison of Qualitative Organoleptic Properties of this compound and Related Compounds

PropertyThis compound ((E)-isomer)Ethyl Angelate ((Z)-isomer) & Related Compounds
Odor Descriptors Fruity, sweet, apple-like, tropical, green, earthy, nutty, caramel.[1][2][3]Pungent, ethereal (based on methyl angelate).
Taste Descriptors Sweet, fruity, green, tropical, rummy.[4]Data not readily available.
Odor Threshold Data not readily available.Data not readily available.
Taste Threshold Data not readily available.Data not readily available.

Experimental Protocols for Sensory Evaluation

To provide a comprehensive and quantitative comparison of the organoleptic properties of this compound isomers, the following experimental protocols are recommended.

Protocol 1: Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of this compound and ethyl angelate in a relevant medium (e.g., water, hydroalcoholic solution, or a specific product base).

Methodology:

  • Panelist Selection and Training: A panel of 10-15 trained sensory assessors should be selected based on their sensory acuity and ability to consistently describe and rate sensory stimuli.

  • Sample Preparation: Prepare a series of dilutions of each isomer in the desired medium. The concentration range should span from well below the expected threshold to clearly perceptible levels. A geometric series of concentrations (e.g., dilutions by a factor of 2 or 3) is recommended.

  • Threshold Test Method (ASTM E679-04): The three-alternative forced-choice (3-AFC) method is a robust technique for threshold determination.[5]

    • Present panelists with three samples, two of which are blanks (medium only) and one contains the diluted isomer.

    • Ask panelists to identify the "odd" sample.

    • The procedure is repeated for each concentration level, with the order of presentation randomized for each panelist.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly). The recognition threshold, the concentration at which the characteristic odor/taste can be identified, can also be determined by asking panelists to describe the perceived sensation.

Protocol 2: Descriptive Sensory Analysis

Objective: To develop a detailed sensory profile of each isomer, identifying and quantifying its characteristic aroma and flavor attributes.

Methodology:

  • Panelist Training: A trained descriptive analysis panel (8-12 members) is required. The panel should be trained on the specific aroma and flavor language relevant to fruity and chemical esters.

  • Attribute Generation: In initial sessions, panelists are presented with both isomers and work together to generate a consensus list of descriptive terms for the aroma and flavor of each compound.

  • Reference Standards: Prepare reference standards for each attribute to anchor the scale for the panelists (e.g., solutions of specific fruity esters, green-smelling compounds, etc.).

  • Quantitative Descriptive Analysis (QDA)®:

    • Panelists individually rate the intensity of each attribute for each isomer on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Samples should be presented in a randomized and blind manner.

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the sensory profiles of the two isomers.

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the potent odor-active compounds and characterize their aroma contribution. This is particularly useful for analyzing the purity of the isomers and identifying any trace impurities that may contribute to the overall aroma.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a sniffing port (olfactometer) and a mass spectrometer (MS) is required.[6]

  • Sample Preparation: Dilute the isomers in an appropriate solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into the GC. The GC column and temperature program should be optimized to achieve good separation of the isomers and any potential impurities.

  • Olfactometry: As the compounds elute from the GC column, the effluent is split between the MS detector and the sniffing port. A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each detected odor.

  • Mass Spectrometry: The MS detector simultaneously records the mass spectrum of the eluting compounds, allowing for their identification.

  • Data Analysis: The GC-O data (aroma descriptors and retention times) are correlated with the GC-MS data (compound identification). This allows for the assignment of specific odors to the individual isomers and any impurities present.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory evaluation of this compound isomers.

G cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Instrumental Analysis cluster_3 Data Analysis & Interpretation prep This compound & Ethyl Angelate Isomers threshold Threshold Determination (3-AFC Method) prep->threshold descriptive Descriptive Analysis (QDA®) prep->descriptive gco Gas Chromatography-Olfactometry (GC-O) prep->gco analysis Statistical Analysis (ANOVA, PCA) threshold->analysis descriptive->analysis gco->analysis profile Comparative Organoleptic Profile analysis->profile

Caption: Workflow for comparative sensory analysis.

Logical Relationship of Sensory Perception

The perception of flavor is a complex interplay of taste and aroma. The following diagram illustrates this relationship.

G flavor Overall Flavor Perception taste Taste (Gustation) taste->flavor aroma Aroma (Olfaction) aroma->flavor trigeminal Trigeminal Sensation (e.g., Pungency, Cooling) trigeminal->flavor

Caption: Components of flavor perception.

By employing these rigorous sensory evaluation techniques, researchers and product developers can obtain a detailed and objective comparison of the organoleptic properties of this compound and ethyl angelate. This data is invaluable for formulating products with desired sensory characteristics and for understanding the structure-activity relationships that govern flavor perception.

References

Literature Review: Reported Bioactivities of Ethyl Tiglate - A Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the documented biological activities of ethyl tiglate. While this volatile ester is well-known and utilized in the fragrance and flavor industry for its fruity, sweet aroma, there is a notable absence of published research detailing its specific antimicrobial, anti-inflammatory, antioxidant, or other pharmacological effects. Current literature frequently confuses this compound with tigilanol tiglate, a structurally distinct and complex diterpenoid ester with potent anti-cancer properties mediated through protein kinase C activation. This guide, therefore, aims to provide a comparative overview of the bioactivities reported for structurally similar short-chain unsaturated esters and simple alkyl esters, offering a potential, albeit speculative, framework for the possible biological activities of this compound.

Comparative Bioactivity Landscape of Structurally Related Esters

While direct experimental data for this compound is unavailable, studies on analogous short-chain unsaturated and simple alkyl esters suggest potential areas of biological activity. The following sections summarize findings for these related compound classes.

Table 1: Overview of Reported Bioactivities for Short-Chain Unsaturated and Simple Alkyl Esters

Bioactivity CategoryCompound ClassReported Effects & FindingsRelevant Citations
Antimicrobial Short- and Medium-Chain Fatty Acids and their EstersExhibit antimicrobial activity against various oral pathogens. The activity is influenced by the chain length of the fatty acid.[1]
Anti-inflammatory Simple Alkyl Esters of Phenolic Acids (e.g., ethyl gallate, ethyl trans-caffeate)Can reduce the concentration of cyclooxygenase-2 (COX-2) and modulate pro-inflammatory oxylipins. May act by downregulating genes encoding for COX-2 and hindering the NF-κB signaling pathway.[2][3]
Antioxidant Volatile Esters and Alkyl Esters of Phenolic AcidsSome volatile esters found in essential oils exhibit antioxidant properties. Alkyl esters of phenolic acids can act as scavengers of free radicals.[4][5]

In-Depth Analysis of Bioactivities in Related Ester Compounds

Antimicrobial Activity

Research has indicated that short- and medium-chain fatty acids and their ester derivatives possess antimicrobial properties, particularly against oral microorganisms.[1] The mechanism of action is often attributed to the disruption of the microbial cell membrane. While specific data on this compound is not available, its structure as a short-chain unsaturated ester suggests a potential for similar activity.

A common method to screen for antimicrobial activity is the agar (B569324) diffusion assay. A generalized protocol is as follows:

  • Microbial Culture Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Compound: Sterile paper discs are impregnated with a known concentration of the test compound (in this case, a solution of a short-chain ester in a suitable solvent) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Studies on simple alkyl esters, particularly those derived from phenolic acids, have demonstrated anti-inflammatory effects. For instance, ethyl gallate and ethyl trans-caffeate have been shown to reduce the levels of COX-2, a key enzyme in the inflammatory response.[2][3] The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical signaling cascade that responds to inflammatory stimuli. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Compounds that inhibit this pathway can thus exert anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB sequesters Degradation IkB->Degradation degradation NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) DNA->Pro_inflammatory_Genes activates

Simplified NF-κB Signaling Pathway in Inflammation.
Antioxidant Activity

Volatile esters present in essential oils and various alkyl esters of phenolic acids have been reported to possess antioxidant properties.[4][5] These compounds can neutralize free radicals, thereby preventing oxidative damage to cells. The antioxidant capacity is often evaluated using in vitro assays that measure the compound's ability to scavenge specific radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the antioxidant activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH, a stable free radical, is prepared in a suitable solvent (e.g., methanol). The solution has a deep violet color.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Spectrophotometric Measurement: In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow. The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is often determined to quantify the antioxidant potency.

Conclusion

References

Safety Operating Guide

Proper Disposal of Ethyl Tiglate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ethyl tiglate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with regulations.

This compound, a flammable liquid with a characteristic fruity odor, requires careful handling and disposal due to its hazardous properties. Improper disposal can lead to safety hazards, including fire and environmental contamination. Adherence to established protocols is crucial for maintaining a safe laboratory environment.

Key Properties of this compound for Disposal Consideration

The following table summarizes the essential physical and chemical properties of this compound that inform its proper disposal procedures. This data is critical for a comprehensive understanding of its hazard profile.

PropertyValueCitation
CAS Number 5837-78-5[1]
Physical State Clear liquid[1]
Appearance Colorless to light yellow[1]
Flash Point 44 °C (111.2 °F)[1]
Incompatibilities Strong oxidizing agents, strong bases[1][2]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide[1]
Oral, rat LD50 >5 g/kg[1]
Skin, rabbit LD50 >5 g/kg[1]

Operational and Disposal Plan

This section outlines the step-by-step methodology for the safe disposal of this compound.

Waste Identification and Classification
  • Hazardous Waste Determination : Any unused or contaminated this compound is to be considered a hazardous waste.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[1]

  • Characteristics : this compound is classified as a flammable liquid.[1][4][5]

Personal Protective Equipment (PPE)
  • Standard PPE : Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety goggles, when handling this compound waste.[6][7]

  • Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[1]

Waste Collection and Storage
  • Container : Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[9][10] The container must have a tight-fitting screw cap.[11]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, the place of origin (e.g., lab room number), and the Principal Investigator's name and contact information.[9] Do not use abbreviations or chemical formulas on the label.[9]

  • Segregation : Store this compound waste separately from incompatible materials, particularly strong oxidizing agents and strong bases.[1][8]

  • Storage Location : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[10] The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition such as heat, sparks, and open flames.[2][4][7]

Spill Management
  • Immediate Action : In the event of a spill, evacuate the area and remove all sources of ignition.[4]

  • Cleanup : Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][7] Use non-sparking tools for cleanup.[4]

  • Disposal of Spill Debris : The absorbent material and any contaminated items (e.g., gloves, paper towels) must be placed in a suitable, sealed container and disposed of as hazardous waste.[3][11]

Final Disposal Procedure
  • Professional Disposal : this compound waste must be disposed of through an approved hazardous waste management program.[9] Do not dispose of this compound down the drain or in regular trash.[10][12]

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9][10]

  • Empty Containers : Empty containers that held this compound must be managed carefully. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][13] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the label first.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EthylTiglateDisposal cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container collect Collect Waste in Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage segregate Segregate from Incompatibles (Oxidizers, Bases) storage->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Protocol (Absorb, Collect Debris) spill->cleanup Yes request_pickup Contact EHS for Waste Pickup spill->request_pickup No cleanup->request_pickup disposed Waste Disposed by Authorized Personnel request_pickup->disposed

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Ethyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Ethyl tiglate, including a step-by-step operational plan and disposal guidelines.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Flash Point 44 °C (111.20 °F)[1]
GHS Hazard Statement H226: Flammable liquid and vapour[2]
Oral, rat LD50 >5 g/kg[1]
Skin, rabbit LD50 >5 g/kg[1]

Operational Plan for Safe Handling of this compound

To ensure the safe handling of this compound in a laboratory setting, the following procedural steps should be strictly adhered to.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is mandatory.[1]

  • Ignition Sources: this compound is a flammable liquid.[2][3] Ensure that all potential ignition sources, such as open flames, hot surfaces, and sparks, are eliminated from the handling area.[2][4]

  • Equipment: Use non-sparking tools and explosion-proof equipment when handling this compound.[2][4] All equipment used must be properly grounded to prevent static discharge.[4]

Personal Protective Equipment (PPE)

Before beginning any work with this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[2]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] For tasks with a higher risk of splashing, fire/flame resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator is necessary.[2] Respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Handling and Experimental Procedures
  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and to prevent inhalation of vapor or mist.[1][2]

  • Dispensing: When transferring this compound, do so in a manner that minimizes the generation of vapors.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable materials.[1][5] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response and Cleanup

In the case of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: For small spills, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[4] For larger spills, dike the material to prevent further spreading.[4]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Disposal Method: Dispose of the waste at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6] Do not allow the chemical to enter drains.[2]

  • Container Disposal: Empty containers may retain product residue and can be dangerous.[6] They should be disposed of at a hazardous or special waste collection point.[6]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

EthylTiglate_Workflow Safe Handling Workflow for this compound A 1. Preparation & Engineering Controls B 2. Don Personal Protective Equipment (PPE) A->B Proceed C 3. Handling & Experimental Procedures B->C Proceed D 4. Decontamination & Waste Segregation C->D Experiment Complete G Emergency Procedures (Spill or Exposure) C->G Incident Occurs E 5. Proper Storage of This compound D->E Store Unused Chemical F 6. Disposal of Contaminated Materials D->F Dispose of Waste G->A Re-evaluate & Restart

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.